Sphingosylphosphorylcholine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H49N2O5P |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i2D3,3D3,4D3 |
InChI Key |
JLVSPVFPBBFMBE-IQSZTMPESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Sphingosylphosphorylcholine-d9: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine-d9 (SPC-d9) is the deuterated form of sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid that plays a significant role in a variety of cellular processes. Due to its chemical and biological properties, SPC-d9 has emerged as an indispensable tool in the field of lipidomics, particularly in mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of SPC-d9, its structure, its application as an internal standard, detailed experimental protocols, and the signaling pathways of its non-deuterated analog, SPC.
Core Concepts: Understanding this compound
This compound is a synthetic, stable isotope-labeled version of the naturally occurring sphingolipid, sphingosylphosphorylcholine. The "d9" designation indicates that nine hydrogen atoms in the choline (B1196258) head group have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes SPC-d9 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. Because it is chemically identical to its endogenous counterpart, it co-elutes and ionizes similarly during analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of endogenous SPC levels in various biological samples.[1]
Chemical Structure
The structure of this compound consists of a sphingosine (B13886) backbone linked to a phosphorylcholine (B1220837) head group, where the nine hydrogen atoms on the three methyl groups of the choline are replaced by deuterium.
Structure of this compound:
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C23H40D9N2O5P | [2] |
| Molecular Weight | 473.67 g/mol | [2] |
| CAS Number | 2315262-28-1 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | Varies by supplier |
| Storage Temperature | -20°C | Varies by supplier |
Experimental Protocols
The use of this compound as an internal standard is crucial for the accurate quantification of sphingolipids in biological matrices. Below are detailed methodologies for a typical lipidomics workflow.
Sample Preparation: Lipid Extraction from Plasma
This protocol outlines the extraction of lipids from plasma samples for subsequent LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add a known amount of this compound internal standard solution to the plasma sample. The amount should be optimized based on the expected concentration of the endogenous analyte.
-
Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Add 300 µL of chloroform and vortex for 30 seconds.
-
Add 300 µL of water and vortex for 30 seconds.
-
Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sphingolipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.
-
For Sphingosylphosphorylcholine: The precursor ion is [M+H]+. A common product ion results from the fragmentation of the phosphocholine (B91661) headgroup (m/z 184.1).
-
For this compound: The precursor ion will be [M+H]+ with a mass shift of +9 Da compared to the non-deuterated form. The product ion will also have a mass shift corresponding to the deuterated fragment (m/z 193.1).
-
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument and analyte.
Data Analysis and Quantification
-
Integrate the peak areas of the endogenous sphingolipid and the this compound internal standard from the chromatograms.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the non-deuterated standard spiked with a constant amount of the internal standard.
-
Determine the concentration of the endogenous sphingolipid in the sample by interpolating the peak area ratio from the calibration curve.
Signaling Pathways of Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine, the non-deuterated analog of SPC-d9, is a bioactive lipid that acts as an extracellular signaling molecule. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, as well as through intracellular mechanisms. The signaling pathways activated by SPC are complex and can vary depending on the cell type.
G Protein-Coupled Receptor (GPCR) Mediated Signaling
SPC is known to activate several GPCRs, including members of the S1P receptor family (S1PRs) and GPR3, GPR6, and GPR12.[3] Activation of these receptors can lead to the stimulation of various downstream signaling cascades.
Caption: SPC-mediated GPCR signaling pathway.
Intracellular Calcium Mobilization
A key event in SPC signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i).[4][5] This can occur through both Gq-PLC-IP3-dependent and independent pathways. The mobilization of calcium from intracellular stores activates various calcium-dependent enzymes and signaling proteins.
Caption: SPC-induced intracellular calcium mobilization.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
SPC is a potent mitogen and can stimulate cell proliferation through the activation of the MAPK/ERK pathway.[3] This signaling cascade plays a crucial role in regulating cell growth, differentiation, and survival.
Caption: SPC-mediated activation of the MAPK/ERK pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing this compound as an internal standard.
Caption: General experimental workflow for lipidomics analysis.
Conclusion
This compound is a powerful tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of endogenous sphingolipids, providing valuable insights into their roles in health and disease. Understanding the experimental protocols for its use and the signaling pathways of its non-deuterated counterpart is essential for designing and interpreting lipidomics studies. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that has garnered significant interest in the scientific community for its diverse and potent biological activities. As a metabolite of sphingomyelin, SPC is present in various tissues and fluids, including blood plasma, and its levels can be altered in several pathological conditions.[1][2] This technical guide provides a comprehensive overview of the core biological functions of non-deuterated SPC, with a focus on its signaling pathways, physiological and pathological roles, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biological implications of this multifaceted lipid mediator.
Core Biological Functions and Signaling Pathways
SPC exerts its effects on a wide range of cell types, influencing processes such as cell proliferation, apoptosis, migration, and inflammation.[3][4] These effects are mediated through complex signaling networks that are often initiated by the interaction of SPC with specific cell surface receptors, as well as through intracellular actions.
Receptor-Mediated Signaling
SPC has been identified as a ligand for several G-protein coupled receptors (GPCRs), which are key transducers of extracellular signals. The binding of SPC to these receptors initiates a cascade of intracellular events.
Key GPCRs for SPC:
-
OGR1 (Ovarian Cancer G-protein-coupled Receptor 1) / GPR68: SPC binds to OGR1 with high affinity, leading to the activation of G-proteins, which in turn can stimulate downstream effectors.[5][6]
-
GPR4: This receptor also exhibits high affinity for SPC and is involved in mediating some of its cellular effects.[7][8]
-
GPR3 and GPR12: These receptors can be activated by SPC and are often associated with the modulation of intracellular cyclic AMP (cAMP) levels.[1]
Upon binding to these GPCRs, SPC can activate various G-protein subtypes, including Gαi, Gαq, and Gαs. This leads to the modulation of second messenger systems:
-
Phospholipase C (PLC) Pathway: Activation of Gαq-coupled receptors by SPC stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10]
-
Adenylyl Cyclase (AC) Pathway: Depending on the G-protein coupled (Gαs or Gαi), SPC can either stimulate or inhibit adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.
The following diagram illustrates the initial steps of SPC-mediated GPCR signaling:
Downstream Signaling Cascades
The initial receptor-mediated events trigger a variety of downstream signaling pathways that ultimately determine the cellular response to SPC.
-
Calcium Mobilization: The IP3-mediated release of calcium from the endoplasmic reticulum leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signal can then activate a multitude of calcium-dependent enzymes and transcription factors.[9][11]
-
Protein Kinase C (PKC) Activation: DAG, produced alongside IP3, activates various isoforms of PKC. Activated PKC can phosphorylate a wide array of substrate proteins, influencing cellular processes like proliferation, differentiation, and apoptosis.[12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: SPC is a potent activator of the MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4][13] These pathways are crucial regulators of gene expression, cell growth, and stress responses.
-
PI3K/Akt Pathway: There is evidence to suggest that SPC can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and metabolism.
-
Rho and Rac GTPases: SPC has been shown to influence the activity of small GTPases like Rho and Rac, which are master regulators of the actin cytoskeleton and are involved in cell migration and morphology.
A more detailed view of the downstream signaling pathways activated by SPC is depicted below:
Quantitative Data on Sphingosylphosphorylcholine's Biological Activities
The following tables summarize key quantitative data related to SPC's interactions and effects.
Table 1: Receptor Binding Affinities and Physiological Concentrations
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kd) | |||
| 33.3 nM | OGR1 (human) | [5][6] | |
| 36 nM | GPR4 (human) | [8] | |
| Physiological Concentrations | |||
| 50 nM (approx.) | Human Plasma | [14] | |
| 130 nM (approx.) | Human Serum | [14] |
Table 2: Effective Concentrations (EC₅₀) and Inhibitory Concentrations (IC₅₀) of SPC
| Biological Effect | EC₅₀ / IC₅₀ | Cell Type / System | Reference |
| Vasoconstriction | |||
| 18 ± 6 µM (EC₅₀) | Rat small pulmonary arteries | [14] | |
| 12.4 ± 2.3 µM (EC₅₀) | Rat intrapulmonary arteries | [1] | |
| 7.7 ± 0.2 µM (EC₅₀) | Rat intrapulmonary arteries (D-erythro-SPC) | [15] | |
| Cell Proliferation | |||
| ~5 µM (maximal increase) | Human adipose tissue-derived mesenchymal stem cells | [16] | |
| Cell Migration | |||
| Concentration-dependent | Human and bovine endothelial cells | [17] | |
| Apoptosis | |||
| 5-20 µM (inhibition of apoptosis) | Vascular endothelial cells | [18] | |
| Cytokine Release | |||
| Dose-dependent increase in IL-6 | Human dermal fibroblasts | [9] | |
| 10 and 40 µM stimulate IL-12 production | Dendritic cells | [19] |
Physiological and Pathological Roles
The diverse signaling capabilities of SPC translate into a wide range of physiological and pathological effects.
Cardiovascular System
SPC is a potent modulator of the cardiovascular system. It can induce vasoconstriction in various blood vessels, including pulmonary and cerebral arteries.[14][15][20] This effect is often mediated by an increase in intracellular calcium and activation of the Rho-kinase pathway.[17] At lower, more physiological concentrations, SPC can potentiate the vasoconstrictor responses to other agonists.[21] Its role in cardiovascular disease is complex, with evidence suggesting both potential protective and detrimental effects depending on the context.[22][23]
Cancer
The role of SPC in cancer is multifaceted and appears to be cell-type dependent.[2][24] In some cancer cell lines, such as colon, ovarian, and melanoma, SPC has been shown to have a growth-inhibitory effect at concentrations up to 10 µM.[21] Conversely, it can promote the migration and invasion of other cancer cells.[20] Elevated levels of SPC have been found in the malignant ascites of ovarian cancer patients, suggesting a role in the tumor microenvironment.[1]
Inflammation
SPC exhibits both pro- and anti-inflammatory properties. It can act as a pro-inflammatory mediator in cerebral arteries by inducing the expression of chemokines like MCP-1 through the p38 MAPK pathway.[15][20] In contrast, in renal mesangial cells, SPC can act in an anti-inflammatory manner by reducing the production of prostaglandin (B15479496) E2.[13][25] It also stimulates the production of the pro-inflammatory cytokine IL-12 by dendritic cells.[19]
Neurological System
Emerging evidence points to a role for SPC in the nervous system. It has been implicated in neuroinflammatory processes and may play a role in neurological disorders such as multiple sclerosis (MS) and Alzheimer's disease.[4][26][27][28] For instance, SPC has been shown to inhibit plasma cell differentiation, a process relevant to the pathology of MS.[24]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of SPC's biological functions.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to SPC stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sphingosylphosphorylcholine (SPC) stock solution
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye and allow for the complete de-esterification of the AM ester by intracellular esterases (approximately 30 minutes).
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Add SPC at the desired concentration to the perfusion buffer and continue to acquire images.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
The following diagram outlines the workflow for a Fura-2 calcium imaging experiment:
Assessment of Cell Proliferation using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to attach overnight, treat them with various concentrations of SPC or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Analysis of MAPK Activation by Western Blotting
This protocol describes the detection of the phosphorylation (activation) of MAPK proteins (e.g., ERK, JNK, p38) in response to SPC treatment.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total MAPK proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with SPC for various time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total MAPK protein to normalize for loading.
-
Quantify the band intensities to determine the relative level of MAPK phosphorylation.
-
Conclusion
Sphingosylphosphorylcholine is a pleiotropic lipid mediator with a complex and expanding range of biological functions. Its ability to signal through multiple GPCRs and downstream pathways underscores its importance in cellular communication. The involvement of SPC in key physiological processes and its dysregulation in various diseases, including cardiovascular disorders, cancer, and inflammatory conditions, highlight its potential as both a biomarker and a therapeutic target. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate roles of SPC and unlock its full therapeutic potential. As our understanding of sphingolipid biology continues to grow, so too will the opportunities to harness the power of molecules like SPC for the betterment of human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sphingolipids and Specialized Pro-Resolving Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosylphosphorylcholine inhibits plasma cell differentiation and ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosylphosphorylcholine stimulates cellular fibronectin expression through upregulation of IL-6 in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The function of sphingolipids in different pathogenesis of Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosylphosphorylcholine acts in an anti-inflammatory manner in renal mesangial cells by reducing interleukin-1beta-induced prostaglandin E2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physoc.org [physoc.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Roles for Dysfunctional Sphingolipid Metabolism in Alzheimer’s Disease Neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosylphosphorylcholine induces endothelial cell migration and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sphingosylphosphorylcholine activates dendritic cells, stimulating the production of interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingosylphosphorylcholine is a proinflammatory mediator in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosylphosphorylcholine potentiates vasoreactivity and voltage-gated Ca2+ entry via NOX1 and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingosylphosphorylcholine-induced vasoconstriction of pulmonary artery: activation of non-store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]
- 24. Sphingosylphosphorylcholine inhibits plasma cell differentiation and ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Metabonomic analysis of abnormal sphingolipid metabolism in rheumatoid arthritis synovial fibroblasts in hypoxia microenvironment and intervention of geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sphingolipid Players in Multiple Sclerosis: Their Influence on the Initiation and Course of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Deregulation of sphingolipid metabolism in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sphingosylphosphorylcholine-d9 in Unraveling Lipid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid, is an important signaling molecule involved in a multitude of cellular processes, including cell proliferation, migration, and calcium mobilization. Its precise mechanisms of action are a subject of ongoing investigation. The use of stable isotope-labeled analogs, such as Sphingosylphosphorylcholine-d9 (SPC-d9), provides a powerful tool for elucidating the metabolic fate and signaling pathways of SPC with high specificity and sensitivity. This technical guide provides an in-depth overview of the known signaling pathways of SPC and explores the practical application of SPC-d9 as a tracer in lipidomics and cellular signaling research.
Introduction to Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine is a naturally occurring bioactive sphingolipid that is structurally similar to other important signaling lipids like sphingosine-1-phosphate (S1P) and ceramide.[1][2][3] It is produced from the hydrolysis of sphingomyelin.[1][4] Under normal physiological conditions, SPC is found at low nanomolar concentrations in blood plasma and serum.[1] Despite its low abundance, SPC exerts potent biological effects and is considered a multi-functional lipid mediator.[4] It has been shown to act as a mitogen in various cell types and can also function as a pro-inflammatory mediator.[4][5][6]
The Utility of Deuterated Sphingolipids in Research
Stable isotope-labeled compounds, such as deuterated sphingolipids, are invaluable tools in biomedical research, particularly in the field of lipidomics.[7][8] The incorporation of deuterium (B1214612) atoms into a lipid molecule, creating a "heavy" version, allows for its differentiation from its endogenous, "light" counterpart by mass spectrometry.[8][9] This enables researchers to trace the metabolic fate of the labeled lipid, including its uptake, conversion to other lipid species, and incorporation into complex lipids.[9][10] Deuterated sphingolipids, including precursors for SPC synthesis, are used as internal standards in mass spectrometry-based quantification to correct for variations in sample extraction and instrument response, ensuring accurate measurement of endogenous lipid levels.[8][9]
While direct studies on the specific signaling roles of SPC-d9 are not extensively documented in current literature, its primary utility lies in its application as a tracer to meticulously track the metabolic and signaling pathways of SPC. It is presumed to have nearly identical physical and chemical properties to endogenous SPC, allowing it to mimic the behavior of the natural molecule within cellular systems.[8]
Sphingosylphosphorylcholine Signaling Pathways
SPC exerts its cellular effects through a complex network of signaling pathways, often initiated by its interaction with cell surface receptors.[1][4] While specific high-affinity receptors for SPC have been a subject of debate, some of its effects are known to be mediated through G protein-coupled receptors (GPCRs) that are also recognized by S1P.[1][4]
Key signaling events triggered by SPC include:
-
G Protein-Coupled Receptor (GPCR) Activation: SPC can activate various G proteins, including Gi, Gq, and G12/13, leading to the stimulation of downstream effector enzymes.[1]
-
Phospholipase C (PLC) Activation: Activation of Gq by SPC leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6][11] This rise in intracellular calcium is a critical event in many SPC-induced cellular responses.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[5][11] PKC activation can be both a downstream event and a parallel pathway in SPC signaling.[5][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: SPC has been shown to activate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[1][6]
-
Rho and Rac Signaling: SPC can also activate small GTPases like Rho and Rac, which are involved in regulating the actin cytoskeleton, cell migration, and other cellular processes.[1]
-
Arachidonic Acid Release: Unlike S1P, SPC can stimulate the release of arachidonic acid, suggesting a distinct signaling mechanism.[5][11]
Below is a diagram illustrating the primary signaling pathways of Sphingosylphosphorylcholine.
Experimental Protocols Utilizing this compound
The primary application of SPC-d9 is in metabolic labeling studies coupled with mass spectrometry to trace its fate within a biological system. Below are generalized protocols for key experiments.
Cell Culture Treatment and Lipid Extraction
This protocol outlines the steps for treating cultured cells with SPC-d9 and subsequently extracting lipids for analysis.
Materials:
-
Cultured cells (e.g., Swiss 3T3 fibroblasts, vascular smooth muscle cells)
-
Cell culture medium appropriate for the cell line
-
This compound (SPC-d9) solution (in a suitable vehicle, e.g., fatty acid-free BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (for lipid extraction)
-
Internal standards for mass spectrometry (e.g., other deuterated lipid species not expected to be metabolites of SPC)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): To reduce background signaling, serum-starve the cells for a defined period (e.g., 4-24 hours) before treatment.
-
SPC-d9 Treatment: Prepare a working solution of SPC-d9 in serum-free medium. Aspirate the old medium from the cells and add the SPC-d9 containing medium. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold methanol to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add the internal standards.
-
Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction by adding chloroform and water in a specific ratio (e.g., 1:1:0.9 v/v/v methanol:chloroform:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).
-
Mass Spectrometry-Based Lipidomics
This protocol provides a general workflow for the analysis of lipid extracts containing SPC-d9 and its potential metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation: Inject the resuspended lipid extract onto an appropriate HPLC/UHPLC column (e.g., C18) to separate the different lipid species. Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate) to elute the lipids.
-
Mass Spectrometry Analysis:
-
Analyze the eluting lipids using the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer to specifically detect and quantify SPC-d9 and its expected metabolites. This involves selecting the precursor ion of SPC-d9 and its specific fragment ions.
-
Alternatively, use a high-resolution mass spectrometer to perform full scan analysis and identify potential novel metabolites of SPC-d9 based on their accurate mass.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms for SPC-d9 and its metabolites.
-
Normalize the peak areas to the corresponding internal standards.
-
Quantify the absolute or relative amounts of each lipid species at different time points to determine the kinetics of SPC metabolism.
-
Below is a diagram illustrating a typical experimental workflow for tracing SPC-d9.
Quantitative Data Presentation
| Time Point | SPC-d9 Concentration (pmol/mg protein) | Metabolite A-d9 Concentration (pmol/mg protein) | Metabolite B-d9 Concentration (pmol/mg protein) |
| 0 min | 0 | 0 | 0 |
| 5 min | 150.2 ± 12.5 | 5.8 ± 0.9 | 1.2 ± 0.3 |
| 15 min | 85.6 ± 9.8 | 25.4 ± 3.1 | 7.9 ± 1.1 |
| 30 min | 42.1 ± 5.3 | 48.9 ± 6.2 | 15.3 ± 2.5 |
| 60 min | 15.7 ± 2.9 | 65.1 ± 8.7 | 22.8 ± 3.4 |
Data are presented as mean ± standard deviation and are hypothetical.
Conclusion
Sphingosylphosphorylcholine is a critical lipid signaling molecule with diverse physiological and pathological roles. The use of its deuterated analog, SPC-d9, offers a robust and precise method for dissecting its complex signaling and metabolic networks. By enabling accurate tracing and quantification, SPC-d9 serves as an indispensable tool for researchers in academia and industry who are working to understand the intricacies of lipid signaling and to develop novel therapeutic strategies targeting these pathways. While further research is needed to fully characterize the specific signaling properties of SPC-d9 itself, its application in metabolic flux analysis will undoubtedly continue to provide valuable insights into the biology of sphingolipids.
References
- 1. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 10. Analysis of the Effects of Brefeldin A on Deuterium-Labeled Sphinganine Metabolism Using Liquid Chromatography–Tandem Mass Spectrometry [jstage.jst.go.jp]
- 11. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingosylphosphorylcholine-d9: Properties and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and chemical synthesis of Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analogue of the bioactive lipid Sphingosylphosphorylcholine (B14255) (SPC). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipidomics.
Core Properties of this compound
This compound is a stable isotope-labeled version of SPC, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous SPC in various biological samples.
Quantitative Data Summary
The key chemical and physical properties of both SPC and its deuterated form are summarized in the table below for easy comparison.
| Property | Sphingosylphosphorylcholine (SPC) | This compound (SPC-d9) |
| Chemical Formula | C₂₃H₄₉N₂O₅P | C₂₃H₄₀D₉N₂O₅P |
| Molecular Weight | 464.62 g/mol | 473.67 g/mol |
| Synonyms | Lyso-sphingomyelin, D-erythro-SPC | Deuterated Sphingosylphosphorylcholine |
Biological Significance and Signaling Pathways
Sphingosylphosphorylcholine is a bioactive lysophospholipid that plays a crucial role in a multitude of cellular processes. It functions as both an intracellular and extracellular signaling molecule, implicated in cell proliferation, migration, and inflammation.[1] SPC exerts its effects by binding to and activating several G protein-coupled receptors (GPCRs), thereby initiating downstream signaling cascades.
Receptor Activation and Downstream Signaling
SPC is a known ligand for several GPCRs, including Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), GPR4, GPR12, and Sphingosine-1-Phosphate (S1P) receptors.[2][3][4][5] The activation of these receptors by SPC triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Upon binding of SPC to its receptors, G proteins are activated, leading to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, triggering the release of intracellular calcium (Ca²⁺).[7][8] Both DAG and elevated Ca²⁺ levels activate protein kinase C (PKC), which in turn can activate downstream signaling cascades such as the mitogen-activated protein (MAP) kinase pathway, ultimately leading to various cellular responses.[9][10] Furthermore, SPC can stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid, another important signaling molecule.[10]
Chemical Synthesis of this compound
The proposed synthesis involves the enzymatic coupling of a deuterated phosphocholine (B91661) headgroup to a sphingosine (B13886) backbone.
Proposed Experimental Protocol
Materials:
-
D-erythro-sphingosine
-
Phosphocholine-d9 chloride
-
Cytidine triphosphate (CTP)
-
CTP:phosphocholine cytidylyltransferase
-
Sphingomyelin (B164518) synthase
-
Reaction buffers (e.g., Tris-HCl)
-
Solvents for extraction and purification (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
High-performance liquid chromatography (HPLC) system with a suitable column
-
Mass spectrometer
Methodology:
-
Activation of Deuterated Phosphocholine:
-
Incubate phosphocholine-d9 chloride with CTP and CTP:phosphocholine cytidylyltransferase in a suitable buffer to produce CDP-choline-d9. The reaction progress can be monitored by TLC or HPLC.
-
-
Enzymatic Coupling to Sphingosine:
-
In a separate reaction vessel, combine D-erythro-sphingosine with the newly synthesized CDP-choline-d9.
-
Add sphingomyelin synthase to catalyze the transfer of the phosphocholine-d9 moiety to the primary hydroxyl group of sphingosine, forming this compound.
-
-
Extraction and Purification:
-
Terminate the enzymatic reaction and extract the lipid products using a biphasic solvent system (e.g., Bligh-Dyer extraction with chloroform/methanol/water).
-
Isolate the organic phase containing SPC-d9.
-
Purify the crude product using column chromatography or preparative HPLC to obtain highly pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry to verify the correct molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Conclusion
This compound is an indispensable tool for accurate and reliable quantification of SPC in biological systems. Understanding its properties, biological roles, and synthetic methodologies is crucial for advancing research in lipidomics and related fields. This guide provides a foundational understanding for researchers and professionals, enabling further exploration into the multifaceted roles of sphingolipids in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development | Journal of Neuroscience [jneurosci.org]
- 5. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Sphingosylphosphorylcholine activation of mitogen-activated protein kinase in Swiss 3T3 cells requires protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Enzymic synthesis of sphingosylphosphorylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Dynamics: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate dance of proteins and metabolites within a biological system is paramount. Stable isotope labeling (SIL) coupled with mass spectrometry (MS) has emerged as a powerful and indispensable tool for the precise quantification of these molecules, offering a window into the dynamic cellular processes that underpin both health and disease. This in-depth guide explores the core principles, experimental protocols, and data analysis strategies of key stable isotope labeling techniques, providing a comprehensive resource for leveraging this technology in research and drug development.
Stable isotope labeling is a technique where atoms in a molecule are replaced by their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[1] These isotopically labeled molecules are chemically identical to their native forms and behave similarly in biological processes.[1] This allows them to act as tracers, enabling the precise tracking and quantification of proteins and metabolites.[2][3] When analyzed by mass spectrometry, the mass difference between the labeled ("heavy") and unlabeled ("light") molecules allows for their distinct detection and the accurate determination of their relative or absolute abundance.[4] This approach significantly enhances the precision of quantitative proteomics and metabolomics by minimizing experimental variability.[4]
The applications of stable isotope labeling in drug development are extensive. It plays a crucial role in tracking drug metabolism and pharmacokinetics (ADME studies), providing insights into a drug's efficacy and safety.[1][5][6] By elucidating a drug's effect on metabolic pathways, SIL can accelerate the drug development process by identifying promising candidates early on.[1]
Core Principles and Methodologies
Stable isotope labels can be incorporated into proteins and peptides through two primary strategies: metabolic labeling and chemical labeling.[7]
Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In SILAC, cells are cultured in media where specific essential amino acids are replaced with their heavy isotope-labeled counterparts.[8] For example, one cell population is grown in "light" medium containing normal arginine and lysine (B10760008), while the other is grown in "heavy" medium with ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine.[9] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and digested (typically with trypsin).[8]
During mass spectrometry analysis, the peptides from the two populations will be chemically identical but will exhibit a predictable mass difference.[9] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[9]
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in standard "light" medium and the other in "heavy" SILAC medium containing heavy isotope-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Ensure cells undergo at least five passages to achieve complete incorporation of the heavy amino acids.[11]
-
-
Experimental Treatment:
-
Apply the desired experimental conditions to the cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.[12]
-
Lyse the combined cells and extract the total protein.
-
-
Protein Digestion:
-
Reduce and alkylate the protein extract.
-
Digest the proteins into peptides using a protease, most commonly trypsin.[12]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify peptide pairs with a characteristic mass shift.
-
Quantify the relative protein abundance by calculating the ratio of the signal intensities of the "heavy" and "light" peptides.[13]
-
Chemical Labeling
Chemical labeling methods introduce stable isotopes by covalently attaching tags to specific functional groups on proteins or peptides in vitro.[7][14] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids.[7]
The ICAT method targets cysteine residues.[15] The ICAT reagent consists of three parts: a thiol-reactive group that binds to cysteines, a linker that is either "light" (containing hydrogen) or "heavy" (containing deuterium), and a biotin (B1667282) affinity tag.[16][17]
Two protein samples are labeled separately with the light and heavy ICAT reagents.[18] The samples are then combined, digested, and the labeled peptides are isolated using the biotin tag for affinity purification.[16] This reduces sample complexity by enriching for cysteine-containing peptides.[16] In the mass spectrometer, the light and heavy peptide pairs are chemically identical and co-elute, but are distinguished by their mass difference, allowing for relative quantification.[4]
-
Protein Extraction:
-
Extract total protein from two separate samples.
-
-
Labeling:
-
Label one protein sample with the "light" ICAT reagent and the other with the "heavy" ICAT reagent, targeting cysteine residues.[17]
-
-
Sample Combination and Digestion:
-
Combine the two labeled protein samples.
-
Digest the combined sample with trypsin.
-
-
Affinity Purification:
-
Isolate the ICAT-labeled peptides using streptavidin affinity chromatography, which binds to the biotin tag.[17]
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins based on the peak intensity ratios of the "light" and "heavy" peptide pairs.[15]
-
TMT and iTRAQ are powerful techniques that allow for the simultaneous analysis of multiple samples (multiplexing).[4][19] The tags are isobaric, meaning they have the same total mass.[20] Each tag consists of a reporter ion group, a mass normalizer group, and a peptide-reactive group that binds to the N-terminus and lysine side chains of peptides.[21]
After protein digestion, peptides from each sample are labeled with a different isobaric tag.[8] The labeled samples are then combined.[8] In the initial MS scan (MS1), all identically labeled peptides appear as a single peak because the tags are isobaric.[7] During the subsequent fragmentation scan (MS/MS), the reporter ions are cleaved and their unique masses are detected.[7] The intensity of each reporter ion corresponds to the relative abundance of the peptide (and thus the protein) in that specific sample.[20]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample to be compared.
-
Reduce, alkylate, and digest the proteins into peptides.
-
-
Peptide Labeling:
-
Label the peptide digests from each sample with a unique isobaric tag (e.g., TMTsixplex, iTRAQ 8-plex).[22]
-
-
Sample Pooling:
-
Combine all labeled samples into a single mixture.[19]
-
-
Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase proteome coverage, the pooled peptide mixture can be fractionated using techniques like strong cation exchange or high pH reversed-phase chromatography.[21]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer must be capable of performing fragmentation that generates reporter ions (e.g., Higher-energy C-trap Dissociation - HCD).[4]
-
-
Data Analysis:
-
Identify peptides from the MS/MS spectra.
-
Quantify the relative protein abundance based on the intensities of the reporter ions in the MS/MS spectra.[20]
-
Quantitative Data Presentation
A key output of these experiments is quantitative data on protein or metabolite abundance. This data is best presented in a structured tabular format for clear comparison.
| Protein/Metabolite | Sample 1 Abundance | Sample 2 Abundance | Fold Change | p-value |
| Protein A | 1.00 | 2.50 | 2.5 | <0.05 |
| Protein B | 1.00 | 0.50 | -2.0 | <0.05 |
| Metabolite X | 1.00 | 1.10 | 1.1 | >0.05 |
Data Analysis and Interpretation
The analysis of data from stable isotope labeling experiments requires specialized software.[23] Packages like MaxQuant, Proteome Discoverer, and Skyline are commonly used for processing raw mass spectrometry data, identifying peptides and proteins, and performing quantification.[4][24]
The primary quantification strategies in labeled proteomics are:
-
Precursor Ion-Based Quantification: Used in methods like SILAC and ICAT, where the relative abundance is determined by comparing the signal intensities of the light and heavy peptide precursors in the MS1 scan.[7]
-
Reporter Ion-Based Quantification: Employed in isobaric tagging methods like TMT and iTRAQ, where quantification is based on the intensity of the reporter ions generated during MS/MS fragmentation.[7]
Application in Signaling Pathway Analysis
Stable isotope labeling is exceptionally well-suited for studying dynamic cellular processes like signaling pathways. For instance, in a study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, SILAC can be used to compare the proteomes of cells before and after EGF stimulation. This allows for the quantification of changes in protein expression and post-translational modifications, such as phosphorylation, providing insights into the downstream effects of EGFR activation.
Conclusion
Stable isotope labeling in mass spectrometry offers a robust and versatile platform for quantitative proteomics and metabolomics. From the in vivo metabolic labeling of SILAC to the multiplexing capabilities of TMT and iTRAQ, these techniques provide researchers and drug developers with the tools to dissect complex biological systems with high precision. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can gain profound insights into cellular function, disease mechanisms, and the effects of therapeutic interventions, ultimately accelerating the pace of discovery and innovation.
References
- 1. metsol.com [metsol.com]
- 2. benchchem.com [benchchem.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. youtube.com [youtube.com]
- 14. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 15. A New Protocol of Analyzing Isotope Coded Affinity Tag Data from High Resolution LC-MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masspec.scripps.edu [masspec.scripps.edu]
- 17. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 18. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iTRAQ™ and TMT™ quantification [proteome-factory.com]
- 20. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 22. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 23. Computational analysis of quantitative proteomics data using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Sphingosylphosphorylcholine-d9 vs. Endogenous Sphingolipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and regulation of various physiological and pathological processes. Among the vast array of sphingolipid species, Sphingosylphosphorylcholine (B14255) (SPC) has emerged as a significant lipid mediator. To accurately quantify endogenous levels of SPC and other sphingolipids in complex biological matrices, stable isotope-labeled internal standards are indispensable. Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analog of SPC, is a widely used internal standard in mass spectrometry-based lipidomics. This technical guide provides an in-depth comparison of SPC-d9 and endogenous sphingolipids, focusing on their roles, metabolism, and the analytical methodologies used for their study.
This compound (SPC-d9): The Internal Standard
SPC-d9 is a synthetic, stable isotope-labeled version of Sphingosylphosphorylcholine. The deuterium (B1214612) atoms (d9) on the terminal methyl groups of the choline (B1196258) headgroup give it a mass shift of +9 Da compared to its endogenous counterpart. This mass difference allows for its clear distinction from the naturally occurring SPC in a mass spectrometer, while its chemical and physical properties are nearly identical. This similarity ensures that SPC-d9 behaves in the same manner as endogenous SPC during sample extraction, chromatographic separation, and ionization, thus correcting for any sample loss or matrix effects during analysis.
The use of deuterated standards is a gold standard in quantitative mass spectrometry. It is generally assumed that the kinetic isotope effect of deuterium labeling on the choline headgroup is negligible in the context of its use as an internal standard for quantification, as this part of the molecule is not directly involved in the enzymatic reactions that metabolize the sphingosine (B13886) backbone. Studies on the effects of deuteration on the physicochemical properties of lipids have shown that while there can be minor changes in phase transition temperatures and membrane packing, these are unlikely to significantly impact their behavior in the analytical workflows for which they are used as internal standards.
Endogenous Sphingolipids: A Complex Network
Endogenous sphingolipids are a diverse class of lipids with a sphingoid base backbone. The central molecule in sphingolipid metabolism is ceramide, which can be generated through the de novo synthesis pathway or the breakdown of more complex sphingolipids like sphingomyelin (B164518). Ceramide can then be metabolized to form other bioactive sphingolipids, including sphingosine, and subsequently sphingosine-1-phosphate (S1P), or built up into more complex glycosphingolipids.
Sphingosylphosphorylcholine (SPC) is a naturally occurring lysosphingolipid produced from the hydrolysis of sphingomyelin by the enzyme sphingomyelin deacylase. It is present in blood plasma and various tissues and is considered a bioactive lipid mediator with a wide range of cellular effects.
Metabolism and Signaling of Endogenous Sphingosylphosphorylcholine
Endogenous SPC is involved in a variety of signaling pathways that regulate cell proliferation, migration, apoptosis, and inflammation. It exerts its effects through both receptor-dependent and independent mechanisms.
Receptor-Mediated Signaling
SPC has been identified as a ligand for several G protein-coupled receptors (GPCRs), although some of the initial findings have been a subject of debate and retraction. The most consistently reported receptors for SPC include members of the S1P receptor family (with lower affinity than S1P) and other GPCRs like GPR3 and GPR12. Binding of SPC to these receptors can activate various downstream signaling cascades.
-
G Protein Coupling and Calcium Mobilization: Upon binding to its GPCRs, SPC can activate heterotrimeric G proteins, particularly of the Gαi and Gαq families. This can lead to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1][2] This rise in intracellular calcium is a key event in many SPC-induced cellular responses.
-
MAPK/ERK Pathway: SPC is a known activator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] This signaling cascade plays a central role in cell proliferation, differentiation, and survival. Activation of this pathway by SPC is often mediated by G protein activation and can be dependent on intracellular calcium levels.
-
mTOR Signaling: Some studies have shown that SPC can also modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth and metabolism.
References
- 1. Ca2+ signaling induced by sphingosylphosphorylcholine and sphingosine 1-phosphate via distinct mechanisms in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MEK-ERK pathway in sphingosylphosphorylcholine-induced cell death in human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine-induced ERK activation inhibits melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial sources and availability of Sphingosylphosphorylcholine-d9
An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Sources, Availability, and Application of Deuterated Sphingosylphosphorylcholine (B14255)
Introduction
Sphingosylphosphorylcholine (SPC), also known as lyso-sphingomyelin, is a bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, migration, and inflammation. Its deuterated isotopologue, Sphingosylphosphorylcholine-d9 (SPC-d9), serves as an indispensable internal standard for accurate quantification of endogenous SPC in biological samples by mass spectrometry. This technical guide provides a comprehensive overview of the commercial availability of SPC-d9, its key chemical and physical properties, and detailed protocols for its application in research, particularly in the field of lipidomics.
Commercial Availability and Product Specifications
This compound is available from several commercial suppliers. The following tables summarize the key product specifications from prominent vendors to facilitate selection for research and development purposes.
| Supplier | Product Name | Catalog Number | Purity | Form | Storage |
| Avanti Polar Lipids | Lyso-SM-d9 | 860685P | >99% | Powder | -20°C |
| Cayman Chemical | C16 Sphingomyelin-d9 (d18:1/16:0-d9) | 33572 | ≥98% | Solid | -20°C |
| MedChemExpress | This compound | HY-132187S | 99.0% | Solid | -20°C (powder); -80°C in solvent |
Table 1: Commercial Suppliers and General Product Specifications. This table provides a quick overview of the main suppliers and their general product information.
| Property | Avanti Polar Lipids (860685P) | Cayman Chemical (33572) | MedChemExpress (HY-132187S) |
| Molecular Formula | C23H40D9N2O5P | C39H70D9N2O6P | C23H40D9N2O5P |
| Formula Weight | 473.67 | 712.1 | 473.67 |
| CAS Number | 2315262-28-1 | 2415226-88-7 | 2315262-28-1 |
| Purity Specification | >99% | ≥98% deuterated forms (d1-d9) | 99.0% |
| Physical Form | Powder | Solid | Solid |
| Storage Temperature | -20°C | -20°C | -20°C (powder) |
| Solubility | Chloroform, Methanol, Ethanol | Ethanol: 10 mg/ml | Not specified |
Table 2: Detailed Chemical and Physical Properties. This table offers a more detailed comparison of the chemical and physical data for this compound from different suppliers.
Experimental Protocols: Quantification of Sphingosylphosphorylcholine using LC-MS/MS with this compound as an Internal Standard
The following protocol outlines a general procedure for the extraction and quantification of sphingosylphosphorylcholine from biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
Materials and Reagents
-
This compound (from a commercial supplier)
-
Biological sample (e.g., plasma, cell pellet)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation: Lipid Extraction
-
Sample Aliquoting: Thaw the biological sample on ice. Aliquot a specific volume (e.g., 50 µL of plasma) or a known number of cells into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample. The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.
-
Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is to add 1 mL of the solvent mixture to 100 µL of aqueous sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add water to the mixture to induce phase separation. A typical ratio is to add 200 µL of water for every 1 mL of chloroform:methanol used.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer, which contains the lipids, into a new microcentrifuge tube.
-
Drying: Evaporate the solvent from the organic layer under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The gradient needs to be optimized for the specific column and analytes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for sphingosylphosphorylcholine analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous Sphingosylphosphorylcholine and the this compound internal standard.
-
Sphingosylphosphorylcholine (endogenous): The exact m/z will depend on the specific acyl chain length. For d18:1 SPC, a common transition is m/z 465.4 -> 184.1.
-
This compound (internal standard): The precursor ion will be shifted by +9 Da. For d18:1 SPC-d9, the transition would be m/z 474.4 -> 184.1.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous Sphingosylphosphorylcholine and the this compound internal standard in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample.
-
Quantification: Generate a standard curve using known concentrations of a non-deuterated Sphingosylphosphorylcholine standard spiked with the same amount of this compound as the samples. Plot the peak area ratio against the concentration of the standard. Determine the concentration of Sphingosylphosphorylcholine in the unknown samples by interpolating their peak area ratios on the standard curve.
Signaling Pathways and Experimental Workflows
Sphingosylphosphorylcholine exerts its biological effects through interactions with specific G-protein coupled receptors (GPCRs) and by modulating intracellular signaling cascades. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for studying SPC.
Caption: SPC signaling through G-protein coupled receptors.
Caption: Experimental workflow for SPC quantification.
Conclusion
This compound is a critical tool for researchers in the field of lipidomics and drug development, enabling the precise and accurate quantification of its endogenous counterpart. This guide provides a foundational understanding of its commercial availability, key properties, and a standardized protocol for its use. The provided diagrams offer a visual representation of the relevant signaling pathways and a typical experimental workflow. For specific applications, it is recommended to consult the detailed technical data sheets from the suppliers and relevant scientific literature for protocol optimization.
Enzymatic Synthesis of Sphingosylphosphorylcholine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of sphingosylphosphorylcholine (B14255) (SPC) and its analogs. It includes detailed experimental protocols, quantitative data on enzyme kinetics, and a review of the key signaling pathways involving this bioactive lipid. This document is intended to serve as a core resource for researchers in sphingolipid biochemistry, drug discovery, and related fields.
Introduction to Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine, a lysosphingolipid, is a critical signaling molecule involved in a diverse range of cellular processes, including cell proliferation, migration, and inflammation. It is structurally composed of a sphingosine (B13886) backbone linked to a phosphocholine (B91661) headgroup. The enzymatic synthesis of SPC and its analogs is of significant interest for studying its physiological and pathological roles, as well as for the development of novel therapeutic agents.
Enzymatic Synthesis of Sphingosylphosphorylcholine
The primary enzyme responsible for the synthesis of SPC from sphingomyelin (B164518) is Sphingomyelin Deacylase (also known as Sphingolipid Ceramide N-deacylase or SCDase). This enzyme catalyzes the hydrolysis of the N-acyl linkage in sphingomyelin to yield SPC and a free fatty acid. Notably, this reaction is reversible, allowing for the synthesis of SPC and its N-acyl analogs.
Key Enzyme: Sphingomyelin Deacylase
-
Systematic Name: N-acyl-sphingosylphosphorylcholine amidohydrolase
-
EC Number: 3.5.1.109[1]
-
Reaction: N-acyl-sphingosylphosphorylcholine + H₂O ⇌ a fatty acid + sphingosylphosphorylcholine[1]
Quantitative Data for Enzymatic Synthesis
The following table summarizes the kinetic parameters for Sphingomyelin Deacylase activity. This data is crucial for optimizing reaction conditions and predicting product yields.
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/mg/h) | Optimal pH | Reference |
| Rat Skin | Sphingomyelin | 110.5 | 14.1 | 5.0-6.0 | [2] |
| Rat Skin | Ceramide | 91.6 | 1.32 | 4.7 | [2] |
Experimental Protocols
General Enzymatic Synthesis of Sphingosylphosphorylcholine
This protocol is adapted from methods for the hydrolysis of sphingolipids by Sphingolipid Ceramide N-deacylase (SCDase), leveraging the enzyme's reversible activity for synthesis.
Materials:
-
Sphingomyelin (Substrate)
-
Sphingomyelin Deacylase (e.g., from Pseudomonas sp.)[3]
-
Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100[3]
-
Chloroform
-
Methanol
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60)[3]
-
Developing Solvent for TLC: e.g., chloroform/methanol/water (65:25:4, v/v/v)
-
Ninhydrin (B49086) spray reagent[4]
-
Orcinol (B57675) spray reagent[3]
Procedure:
-
Substrate Preparation: Dissolve sphingomyelin in the reaction buffer to the desired concentration (e.g., 10 nmol in 10 µL of 2x reaction buffer).[3]
-
Enzyme Reaction: Add Sphingomyelin Deacylase (e.g., 1 mU in 10 µL) to the substrate solution.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-16 hours), depending on the desired conversion.[2]
-
Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.[3]
-
Product Extraction: Extract the lipid products by adding a 2:1 (v/v) mixture of chloroform/methanol. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Purification and Analysis by TLC:
-
Concentrate the extracted lipid solution under a stream of nitrogen.
-
Spot the concentrated extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the separated lipids by spraying with ninhydrin (stains primary amines, specific for SPC) and/or orcinol (stains carbohydrates, can be used for glycolipid analogs). SPC will have a different Rf value than the starting sphingomyelin.
-
-
Product Elution and Quantification:
-
Scrape the silica area corresponding to the SPC spot.
-
Elute the product from the silica using a chloroform/methanol mixture.
-
Quantify the purified SPC using appropriate methods such as HPLC or mass spectrometry.
-
Chemoenzymatic Synthesis of N-Acyl Sphingosylphosphorylcholine Analogs
This protocol utilizes the reverse reaction of Sphingomyelin Deacylase to synthesize N-acyl modified SPC analogs, including fluorescently labeled versions.
Materials:
-
Sphingosylphosphorylcholine (lyso-form)
-
Modified Fatty Acid (e.g., fluorescently labeled fatty acid)
-
Sphingomyelin Deacylase
-
Condensation Buffer: Glycine-NaOH buffer (pH 10)[5]
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine sphingosylphosphorylcholine, the modified fatty acid, and Sphingomyelin Deacylase in the condensation buffer.
-
Incubation: Incubate the mixture, allowing the enzyme to catalyze the condensation reaction. The optimal time and temperature may need to be determined empirically.
-
Product Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 3.1 (steps 5-7). The synthesized analog can be identified by its unique mobility on TLC or by mass spectrometry. A reported overall yield for a similar synthesis of fluorescently labeled sphingomyelin was around 60%.[5]
Signaling Pathways of Sphingosylphosphorylcholine
SPC exerts its biological effects by interacting with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs), and by modulating intracellular signaling cascades.
Key Receptors and Downstream Effectors
-
GPCRs: SPC is a ligand for several GPCRs, including Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), GPR4, and GPR12. It can also interact with some sphingosine-1-phosphate (S1P) receptors.
-
Downstream Signaling: Activation of these receptors by SPC can lead to:
-
Activation of Protein Kinase C (PKC): SPC can potentiate PKC activation.[2]
-
Increased Intracellular Calcium ([Ca²⁺]i): SPC induces a rapid rise in intracellular calcium levels.[2]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): SPC can stimulate the phosphorylation and activation of MAP kinases.
-
Stimulation of Arachidonic Acid Release: Unlike S1P, SPC can induce the release of arachidonic acid.[2]
-
Visualizations
Enzymatic Synthesis of Sphingosylphosphorylcholine Workflow
Signaling Pathway of Sphingosylphosphorylcholine
Logical Relationship for Analog Synthesis
References
- 1. A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingomyelin Deacylase, the Enzyme Involved in the Pathogenesis of Atopic Dermatitis, Is Identical to the β-Subunit of Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of fluorogenic phospholipids and evaluation in assays of phospholipases A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation of fluorescence-labeled GM1 and sphingomyelin by the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase as substrates for assay of sphingolipid-degrading enzymes and for detection of sphingolipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sphingolipids in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, a class of complex lipids, are integral components of cell membranes and serve as critical signaling molecules in a myriad of cellular processes. In the central nervous system (CNS), they are particularly abundant and play a vital role in neuronal development, synaptic transmission, and myelination. Emerging evidence has illuminated the profound dysregulation of sphingolipid metabolism in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This guide provides a comprehensive technical overview of the role of sphingolipids in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to aid researchers and drug development professionals in this critical area of study.
Data Presentation: Quantitative Alterations of Sphingolipids in Neurodegenerative Disease Models
The following tables summarize the quantitative changes in key sphingolipid species observed in various animal and cellular models of neurodegenerative diseases, as well as in patient samples. These data highlight the specific and often complex nature of sphingolipid dysregulation in each disorder.
Table 1: Alzheimer's Disease
| Sphingolipid | Model/Tissue | Fold Change/Observation | Reference(s) |
| Ceramide (Total) | Human AD Brain (Post-mortem) | Increased | [1][2] |
| Ceramide (C16:0, C18:0, C22:0, C24:1) | Human AD Plasma | Increased | [1] |
| Sphingomyelin | Human AD Brain (Post-mortem) | Decreased | [1] |
| Sphingosine-1-Phosphate (S1P) | Human AD Brain (Post-mortem) | Decreased | [1] |
| Hexosylceramides (HexCer) | APP/PS1 Mouse Hippocampus | Notable Decrease | [3] |
| Ceramides (Cers) | APP/PS1 Mouse Hippocampus | Notable Decrease | [3] |
| Ganglioside GM3 | Human AD Entorhinal Cortex & FAD Mouse Models | Significant Increase | [4][5] |
| Cholesterol Esters | Human AD Entorhinal Cortex & FAD Mouse Models | Significant Increase | [4][5] |
Table 2: Parkinson's Disease
| Sphingolipid | Model/Tissue | Fold Change/Observation | Reference(s) |
| Glucosylceramide (GlcCer) | LRRK2 G2019S Mouse Glial Cells | Elevated | [6] |
| Glucosylceramide (GlcCer) | LRRK2 KO Mouse Urine & Kidney | Decreased | [6] |
| Bis(monoacylglycero)phosphate (BMP) | LRRK2 G2019S Mouse Aged Astrocytes & Neurons | Reduced | [6] |
| Ceramide (18:1) | LRRK2-/- Mouse Brain | Significant Increase | [7] |
| Ceramide (Total) | SH-SY5Y cells with α-synuclein fibrils | Increased | [8] |
| Hexosylceramide (HexCer) | SH-SY5Y cells with α-synuclein fibrils | Increased | [8] |
| Sphingomyelin (SM) | SH-SY5Y cells with α-synuclein fibrils | Increased | [8] |
| Glucosylceramides (GlcCer) | Pink1-/-SNCAA53T Mouse Brain | Increased | [9] |
| Sulfatides (SHexCer) | Pink1-/-SNCAA53T Mouse Brain | Increased | [9] |
Table 3: Huntington's Disease
| Sphingolipid | Model/Tissue | Fold Change/Observation | Reference(s) |
| Sphingosine-1-Phosphate (S1P) | R6/2 Mouse Brain | Reduced | [10] |
| Sphingosine Kinase 2 (SK2) | R6/2 Mouse | Increased | [9] |
| Ceramides | R6/2 Mouse Cortex (early stage) | Increased | [11] |
| Sphingosine Kinase 1 (SPHK1) | YAC128 Mouse Striatum & Cortex | Decreased | [11] |
| S1P Lyase (SGPL1) | YAC128 Mouse Striatum & Cortex | Increased | [11] |
Table 4: Amyotrophic Lateral Sclerosis (ALS)
| Sphingolipid | Model/Tissue | Fold Change/Observation | Reference(s) |
| Sphingomyelin (SM) | ALS Patient Blood | Early & Progressive Reduction | [12] |
| Lactosylceramides | ALS Patient Blood | Increased (following SM reduction) | [12] |
| Globosides | ALS Patient Blood | Increased (following SM reduction) | [12] |
| Ceramides | SOD1G93A Mouse Spinal Cord | Progressive Accumulation | [13] |
| Cholesteryl Esters | SOD1G93A Rat Spinal Cord (symptomatic) | 6-fold Increase | [14] |
| Cardiolipin | SOD1G93A Rat Spinal Cord (symptomatic) | Decreased | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of sphingolipids in neurodegenerative diseases.
Lipid Extraction from Brain Tissue for Mass Spectrometry
This protocol is a modification of the Folch method, suitable for the extraction of a broad range of lipids from brain tissue.
Materials:
-
Fresh or frozen brain tissue
-
0.9% NaCl solution
-
Dounce homogenizer
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Weigh approximately 100 mg of fresh or frozen brain tissue.
-
Chop the tissue into small pieces on a cold surface.
-
Add the tissue to a Dounce homogenizer with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass vial and agitate on an orbital shaker for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant (the single liquid phase).
-
To induce phase separation, add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 400 µL for 2 mL of supernatant).
-
Vortex the mixture for a few seconds and then centrifuge at 2000 rpm for 10 minutes.
-
Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully remove the upper phase using a pipette. The interface can be rinsed gently with a 1:1 methanol:water solution to maximize lipid recovery.
-
Transfer the lower chloroform phase to a new glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.
-
For analysis, reconstitute the lipid extract in an appropriate solvent for the chosen mass spectrometry method (e.g., methanol/chloroform 1:1 v/v).[13]
Glucocerebrosidase (GCase) Activity Assay
This fluorometric assay measures the activity of GCase in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue homogenates
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Conduritol B epoxide (CBE) - GCase inhibitor (for specificity control)
-
4-Methylumbelliferone (4-MU) standard
-
Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare Assay Buffer: Dissolve sodium taurocholate, BSA, and EDTA in citrate-phosphate buffer.
-
Prepare Substrate Solution: Dissolve 4-MUG in the assay buffer to the desired final concentration.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Assay Reaction:
-
Pipette 10-20 µg of protein from each lysate into the wells of a 96-well black plate.
-
For inhibitor controls, pre-incubate samples with CBE for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Stop Reaction: Add stop buffer to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of 4-MU to quantify the amount of product generated.
-
Data Analysis: Calculate the GCase activity as the rate of 4-MU production per unit of protein per unit of time (e.g., nmol/mg/h).[14][15][16][17][18]
Sphingomyelinase (SMase) Activity Assay
This colorimetric assay measures the activity of SMase in various biological samples.
Materials:
-
Cell or tissue lysates
-
SMase Assay Buffer
-
SMase Extraction Detergent
-
Sphingomyelin substrate
-
SMase Enzyme Mix (contains enzymes to convert phosphocholine (B91661) to a detectable product)
-
SMase Probe (reacts with the intermediate to produce color)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Sample Preparation:
-
Homogenize 10 mg of tissue or cell pellet in a mixture of SMase Assay Buffer and SMase Extraction Detergent on ice.
-
Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.
-
-
Assay Reaction:
-
Add 5-10 µL of the supernatant to a 96-well plate and adjust the volume to 50 µL with SMase Assay Buffer.
-
Prepare a reaction mix containing SMase Assay Buffer, SMase Enzyme Mix, SMase Probe, and Sphingomyelin substrate.
-
Add the reaction mix to each well containing the sample.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 570 nm in a kinetic mode to determine the linear range of the reaction.
-
-
Data Analysis: Calculate the SMase activity based on a standard curve generated with a known concentration of a choline (B1196258) standard. The activity is typically expressed as mU/mL or U/mg of protein.[19]
Ceramide Synthase (CerS) Activity Assay
This fluorescent assay measures the activity of ceramide synthases using a fluorescently labeled sphinganine (B43673) substrate.
Materials:
-
Cell or tissue homogenates
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA)
-
Assay buffer (e.g., HEPES buffer containing BSA)
-
Solid Phase Extraction (SPE) C18 columns
-
Solvents for SPE (e.g., methanol, chloroform)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Assay Reaction:
-
In a microcentrifuge tube, combine the cell or tissue homogenate, NBD-sphinganine, and the specific fatty acyl-CoA in the assay buffer.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Lipid Extraction and Separation:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Apply the lipid extract to a pre-conditioned SPE C18 column.
-
Wash the column with a polar solvent (e.g., methanol) to elute the unreacted NBD-sphinganine.
-
Elute the NBD-ceramide product with a less polar solvent (e.g., chloroform).
-
-
Quantification:
-
Evaporate the solvent from the NBD-ceramide eluate.
-
Reconstitute the sample in a suitable solvent and measure the fluorescence using a fluorometer or plate reader.
-
-
Data Analysis: Quantify the amount of NBD-ceramide produced based on a standard curve of known concentrations of NBD-ceramide. Express the CerS activity as pmol/mg/min.[20][21][22][23]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key sphingolipid-related pathways and experimental workflows discussed in this guide.
Caption: Overview of Sphingolipid Metabolism Pathways.
Caption: Ceramide-Induced Apoptosis in Parkinson's Disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Shotgun Lipidomics and Alterations in Sphingolipidomes in Alzheimer's Diseases - Xianlin Han [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Childhood amyotrophic lateral sclerosis caused by excess sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. biorxiv.org [biorxiv.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Inhibition of Ceramide Synthesis Reduces α-Synuclein Proteinopathy in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated hexosylceramides in Parkinson’s disease cause gene upregulations in neurons mimicking responses to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of de novo ceramide synthesis mitigates alpha-synuclein pathology and restores cognitive function in a Parkinson's disease mouse model | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. Lipid Metabolic Alterations in the ALS–FTD Spectrum of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alterations in lipid metabolism of spinal cord linked to amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial free radical signal in ceramide-dependent apoptosis: a putative mechanism for neuronal death in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. S1P/S1P Receptor Signaling in Neuromuscolar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Ceramides in Parkinson’s Disease: From Recent Evidence to New Hypotheses [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of iPSC Lines with Tagged α-Synuclein for Visualization of Endogenous Protein in Human Cellular Models of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Sphingosylphosphorylcholine using Sphingosylphosphorylcholine-d9 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, migration, and calcium signaling.[1][2] Its involvement in pathological conditions such as cancer and metabolic syndrome has made it a significant target for research and drug development.[3] Accurate quantification of endogenous SPC levels in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and reproducibility.[4]
The use of a stable isotope-labeled internal standard is critical for accurate quantification in LC-MS/MS to correct for variations in sample extraction, matrix effects, and instrument response. Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analog of SPC, serves as an ideal internal standard due to its similar chemical and physical properties to the endogenous analyte, ensuring co-elution and comparable ionization efficiency. This application note provides a detailed protocol for the quantification of SPC in human plasma using SPC-d9 as an internal standard.
Sphingosylphosphorylcholine Signaling Pathway
Sphingosylphosphorylcholine exerts its biological effects through complex signaling pathways. It can act as a ligand for G protein-coupled receptors (GPCRs), including some sphingosine-1-phosphate (S1P) receptors, leading to the activation of downstream signaling cascades.[2] Key events in SPC signaling include the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC) dependent and independent pathways.[1] SPC has also been shown to stimulate the release of arachidonic acid.[1]
Experimental Protocols
Materials and Reagents
-
Sphingosylphosphorylcholine (SPC) standard (Avanti Polar Lipids, Alabaster, AL)
-
This compound (SPC-d9) (Cayman Chemical, Ann Arbor, MI)
-
LC-MS grade methanol (B129727), acetonitrile, and water (Fisher Scientific, Pittsburgh, PA)
-
Formic acid (Sigma-Aldrich, St. Louis, MO)
-
Human plasma (BioIVT, Westbury, NY)
Stock and Working Solutions
-
SPC Stock Solution (1 mg/mL): Dissolve 1 mg of SPC in 1 mL of methanol.
-
SPC-d9 Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of SPC-d9 in 1 mL of methanol.
-
SPC Working Standards: Prepare a series of working standards by serially diluting the SPC stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
SPC-d9 Internal Standard Working Solution (100 ng/mL): Dilute the SPC-d9 stock solution with methanol.
Sample Preparation
The following protocol is a general guideline for the extraction of SPC from human plasma. Optimization may be required for different biological matrices.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of SPC. Instrument-specific optimization is recommended.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-10 min, 95-5% B; 10-12 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is crucial for the specificity and sensitivity of the assay. The protonated precursor ions [M+H]+ are selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The resulting product ions are monitored in the third quadrupole (Q3). For phosphocholine-containing lipids like SPC, the characteristic product ion is the phosphocholine (B91661) head group at m/z 184.
Table 2: Proposed MRM Transitions for SPC and SPC-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| SPC (d0) | 465.4 | 184.1 | 50 | 35 |
| SPC-d9 (IS) | 474.4 | 184.1 | 50 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table presents representative quantitative data for different SPC species found in human plasma, demonstrating the application of a similar LC-MS/MS methodology.
Table 3: Representative Concentrations of SPC Species in Human Plasma
| SPC Species | Concentration (µmol/L) ± SEM (n=8) |
| Total SPC | 0.25 ± 0.02 |
| SPC (d18:1) | 0.14 ± 0.01 |
| SPC (d16:0) | 0.08 ± 0.01 |
| SPC (d18:0) | 0.03 ± 0.005 |
Data adapted from a study on plasma levels of SPC in healthy controls.[1]
Method Validation
A full validation of the LC-MS/MS method should be performed according to the FDA or other relevant regulatory guidelines. Key validation parameters include:
-
Linearity and Range: The calibration curve should be linear over the expected concentration range of SPC in the samples. A typical range would be 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification, LLOQ).
-
Selectivity and Specificity: The method should be free from interference from other endogenous components in the matrix.
-
Matrix Effect: The ionization suppression or enhancement from the biological matrix should be assessed and minimized. The use of a stable isotope-labeled internal standard like SPC-d9 is crucial to compensate for matrix effects.
-
Recovery: The extraction efficiency of the method should be consistent and reproducible.
-
Stability: The stability of SPC in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) should be evaluated.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of sphingosylphosphorylcholine in biological samples using this compound as an internal standard by LC-MS/MS. The detailed protocol and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of SPC in health and disease. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required for reliable biomarker quantification and pharmacological studies.
References
Quantitative Analysis of Sphingolipids Using Sphingosylphosphorylcholine-d9 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve not only as structural components of cell membranes but also as bioactive molecules involved in a variety of cellular processes, including signal transduction, cell growth, and apoptosis. Sphingosylphosphorylcholine (SPC) is a lysosphingolipid that has been implicated as a potent mitogen and plays a role in various signaling pathways.[1][2] Accurate quantification of SPC and other sphingolipids in biological matrices is crucial for understanding their physiological and pathological roles. This document provides detailed protocols for the quantitative analysis of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sphingosylphosphorylcholine-d9 (SPC-d9) as an internal standard for robust and accurate quantification.
Stable isotope-labeled internal standards, such as SPC-d9, are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. The use of an internal standard that is added at the beginning of the sample preparation process helps to correct for variability in extraction efficiency, matrix effects, and instrument response, leading to improved precision and accuracy.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol describes a protein precipitation and liquid-liquid extraction method for the isolation of sphingolipids from plasma samples.
Materials:
-
Plasma samples
-
This compound (SPC-d9) internal standard solution (in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of SPC-d9 internal standard solution to the plasma sample. The amount should be optimized to be within the linear range of the calibration curve.
-
Add 500 µL of methanol to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
To the supernatant, add 500 µL of chloroform and 250 µL of water to perform a liquid-liquid extraction.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the separation and quantification of sphingolipids using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for SPC and SPC-d9.
-
SPC: m/z 465.3 → 184.1
-
SPC-d9: m/z 474.3 → 184.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument being used.
Quantitative Data
The use of SPC-d9 as an internal standard allows for the generation of a calibration curve to quantify the absolute concentration of endogenous SPC in the samples. The following tables summarize typical performance characteristics of a quantitative method using SPC-d9.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative lipidomics.
Sphingolipid Metabolism Pathway
Caption: Simplified sphingolipid metabolic pathway.
Sphingosylphosphorylcholine Signaling
Caption: SPC signaling pathways leading to cell proliferation.[1][2]
References
Application Notes: Sphingosylphosphorylcholine-d9 for Targeted Sphingolipid Profiling
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid derived from the metabolism of sphingomyelin. It has been implicated in a variety of cellular processes, acting as a potent mitogen in several cell types.[1][2][3] SPC exerts its effects through complex signaling pathways, including both protein kinase C (PKC)-dependent and -independent mechanisms, mobilization of intracellular calcium, and stimulation of arachidonic acid release.[1][2] Given its role in cell signaling and potential involvement in pathological conditions, accurate quantification of SPC and other sphingolipids in biological matrices is crucial for researchers, scientists, and drug development professionals.
Targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of sphingolipids.[4][5][6] The accuracy of this technique heavily relies on the use of appropriate internal standards to correct for variations in sample extraction and instrument response.[7][8] Sphingosylphosphorylcholine-d9 (SPC-d9) is a stable isotope-labeled internal standard designed for the precise quantification of endogenous SPC. Its near-identical physicochemical properties to the natural analyte ensure comparable extraction efficiency and ionization response, making it an ideal tool for targeted sphingolipid profiling.[8]
Principle of the Method
The quantitative analysis of sphingolipids by LC-MS/MS involves the addition of a known amount of a stable isotope-labeled internal standard, such as SPC-d9, to the biological sample prior to lipid extraction.[7][9] This internal standard co-elutes with the endogenous analyte during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the endogenous analyte to the internal standard, precise quantification can be achieved. This ratiometric approach corrects for sample loss during preparation and variations in instrument performance.[8][10] The use of multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for the detection of specific sphingolipid species.[10]
Quantitative Data
The following tables represent typical performance characteristics for the quantification of sphingolipids using a deuterated internal standard like SPC-d9 and example MRM transitions.
Table 1: Representative Performance Characteristics for Sphingolipid Quantification using a Deuterated Internal Standard
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between the concentration and the instrument response over a defined range.[5] |
| Limit of Detection (LOD) | 0.5 - 10 fmol | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 1 - 25 fmol | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Intra-day Precision (%RSD) | < 15% | Measures the precision of the assay within a single day. |
| Inter-day Precision (%RSD) | < 20% | Measures the precision of the assay across different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking known amounts of analyte into a matrix.[5] |
Table 2: Example MRM Transitions for SPC and SPC-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosylphosphorylcholine (SPC) | 465.3 | 184.1 | 35 |
| This compound (SPC-d9) | 474.4 | 184.1 | 35 |
Note: The exact m/z values and collision energies may vary slightly depending on the specific instrument and experimental conditions and should be optimized accordingly.
Experimental Protocols
Sphingolipid Extraction from Plasma/Serum
This protocol is a general method for the extraction of sphingolipids from plasma or serum and should be adapted based on specific experimental needs.
Materials:
-
Plasma or serum samples
-
This compound (SPC-d9) internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 50 µL of plasma/serum.
-
Add 10 µL of the SPC-d9 internal standard working solution to each sample.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new glass tube, avoiding the protein pellet.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., methanol/water with formic acid and ammonium (B1175870) formate).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of non-labeled Sphingosylphosphorylcholine (SPC) in methanol.
-
Generate a series of calibration standards by serial dilution of the SPC stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a suitable buffer). The concentration range should encompass the expected physiological concentrations of SPC.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Process the calibration standards and QC samples alongside the experimental samples using the same extraction procedure.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. The specific column, mobile phases, and gradient should be optimized for the user's system.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B for column re-equilibration.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations.
-
MRM Transitions: Use the optimized transitions for SPC and SPC-d9 as determined in Table 2.
Visualizations
References
- 1. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sphingosylphosphorylcholine-d9 in Clinical Lipidomics: A Guide for Researchers
Abstract
Sphingosylphosphorylcholine (SPC) is a bioactive lysosphingolipid implicated in a variety of physiological and pathological processes, including cardiovascular disease, cancer, and inflammatory conditions. Accurate quantification of SPC in clinical samples is crucial for understanding its role as a biomarker and for the development of novel therapeutic strategies. The use of a stable isotope-labeled internal standard, such as Sphingosylphosphorylcholine-d9 (SPC-d9), is essential for achieving the necessary accuracy and precision in mass spectrometry-based lipidomics. This application note provides detailed protocols for the quantification of SPC in human plasma using SPC-d9 as an internal standard, along with an overview of the relevant signaling pathways.
Introduction
Sphingosylphosphorylcholine (SPC) is a metabolite of sphingomyelin (B164518) and has been identified as a signaling molecule with a wide range of biological activities.[1][2] It exerts its effects through various mechanisms, including activation of G protein-coupled receptors (GPCRs) and modulation of intracellular calcium levels.[3][4][5] Elevated levels of SPC have been observed in several disease states, making it a promising biomarker for clinical research.[1]
Quantitative analysis of lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique in clinical lipidomics. However, the accuracy of this method can be affected by various factors, including matrix effects and instrument variability. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest and experiences similar ionization effects, is the gold standard for correcting these variations. This compound (SPC-d9), with its nine deuterium (B1214612) atoms, provides a distinct mass shift from the endogenous SPC, allowing for precise quantification.
This document outlines a comprehensive workflow for the analysis of SPC in human plasma, from sample preparation to data acquisition and analysis, utilizing SPC-d9 as an internal standard. Additionally, it provides a visual representation of the key signaling pathways involving SPC to aid researchers in understanding its biological context.
Quantitative Data
The following table summarizes typical concentration ranges of Sphingosylphosphorylcholine (SPC) observed in human plasma from healthy individuals and patients with metabolic syndrome. These values were determined using LC-MS/MS with a deuterated internal standard.
| Cohort | Total SPC (µmol/L) | SPC d18:1 (µmol/L) | SPC d18:0 (µmol/L) | SPC d16:0 (µmol/L) |
| Healthy Controls | 0.15 ± 0.02 | 0.08 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| Metabolic Syndrome | 0.25 ± 0.03 | 0.14 ± 0.02 | 0.07 ± 0.01** | 0.04 ± 0.01* |
*Data presented as mean ± SEM. Statistical significance vs. healthy controls: *p<0.05, **p<0.005. Data adapted from a study on plasma lipid species in patients with metabolic syndrome.[4]
Experimental Protocols
Materials and Reagents
-
Sphingosylphosphorylcholine (SPC) standard (Avanti Polar Lipids)
-
This compound (SPC-d9) internal standard (Avanti Polar Lipids)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (collected in EDTA-containing tubes)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of cold methanol containing the SPC-d9 internal standard at a final concentration of 100 nM.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| SPC | 465.3 | 184.1 | 50 | 35 |
| SPC-d9 | 474.4 | 184.1 | 50 | 35 |
Note: The product ion for SPC-d9 may also be monitored at m/z 193.1 depending on the fragmentation pattern and instrument optimization. It is crucial to optimize collision energy and other MS parameters for the specific instrument being used.
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both SPC and SPC-d9.
-
Calculate the ratio of the peak area of SPC to the peak area of SPC-d9 for each sample.
-
Prepare a calibration curve by analyzing a series of known concentrations of SPC standard spiked with a constant concentration of SPC-d9 internal standard.
-
Plot the peak area ratio (SPC/SPC-d9) against the concentration of the SPC standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c).
-
Use the peak area ratio from the unknown samples to calculate the concentration of SPC using the calibration curve equation.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of SPC using SPC-d9.
Sphingosylphosphorylcholine Signaling Pathway
Caption: Simplified signaling pathway of Sphingosylphosphorylcholine.
Conclusion
The methodology presented in this application note provides a robust and reliable framework for the accurate quantification of Sphingosylphosphorylcholine in clinical samples. The use of this compound as an internal standard is critical for overcoming the challenges of LC-MS/MS analysis and ensuring high-quality data. This approach will be invaluable for researchers and drug development professionals investigating the role of SPC in health and disease, ultimately facilitating the discovery of new biomarkers and therapeutic targets.
References
Application Note: Sphingosylphosphorylcholine-d9 for Robust Normalization in Untargeted Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Untargeted lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. A significant challenge in this field is the analytical variability introduced during sample preparation, extraction, and instrument analysis. To ensure data accuracy and reproducibility, stable isotope-labeled internal standards are employed for normalization. Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analog of the bioactive signaling lipid Sphingosylphosphorylcholine (SPC), serves as an ideal internal standard for the normalization of untargeted lipidomics data, particularly for sphingolipids and other polar lipid classes. Its chemical similarity to endogenous sphingolipids ensures it behaves similarly during extraction and ionization, while its mass shift allows for clear differentiation from endogenous analytes. This application note provides a detailed protocol for the use of SPC-d9 as an internal standard in an untargeted lipidomics workflow.
Core Principles of Normalization with SPC-d9
The fundamental principle behind using SPC-d9 is to add a known quantity to each sample at the very beginning of the experimental workflow. Since SPC-d9 is structurally almost identical to its endogenous counterpart, it will experience similar variations during sample handling, lipid extraction, and mass spectrometry analysis. By calculating the ratio of the endogenous lipid signal to the SPC-d9 signal, these variations can be effectively normalized, allowing for accurate relative quantification of lipid species across different samples.
Experimental Protocols
This section outlines a representative protocol for the use of SPC-d9 as an internal standard in an untargeted lipidomics study of human plasma. This protocol is adapted from established methods for the analysis of sphingolipids using other deuterated internal standards.
Materials
-
This compound (SPC-d9)
-
Human plasma (or other biological samples)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard Spiking Solution: Prepare a stock solution of SPC-d9 in methanol at a concentration of 1 mg/mL. From this, prepare a working spiking solution at a concentration of 10 µg/mL in methanol.
Lipid Extraction (Bligh & Dyer Method)
-
Sample Preparation : Thaw frozen plasma samples on ice. Vortex each sample to ensure homogeneity.
-
Aliquoting : In a glass tube, add 50 µL of plasma.
-
Internal Standard Spiking : Add 10 µL of the 10 µg/mL SPC-d9 internal standard spiking solution to each plasma sample.
-
Solvent Addition : Add 200 µL of methanol to each tube. Vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform. Vortex for 30 seconds.
-
Add 100 µL of water. Vortex for 1 minute to create a biphasic mixture.
-
Phase Separation : Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient :
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for column re-equilibration.
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Data Acquisition : Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Scan Range : m/z 100-1500.
-
Key Ions to Monitor :
-
SPC (d18:1): [M+H]⁺ at m/z 465.34
-
SPC-d9 (d18:1): [M+H]⁺ at m/z 474.39
-
-
Data Processing and Normalization
-
Peak Picking and Alignment : Process the raw LC-MS data using a software package such as XCMS, MZmine, or vendor-specific software to detect and align chromatographic peaks.
-
Lipid Identification : Identify lipids based on accurate mass, retention time, and MS/MS fragmentation patterns by searching against lipid databases (e.g., LIPID MAPS).
-
Normalization : For each identified lipid feature, calculate the ratio of its peak area to the peak area of the SPC-d9 internal standard in the same sample.
-
Normalization Factor = Peak Area of SPC-d9
-
Normalized Peak Area of Analyte = (Peak Area of Analyte) / (Normalization Factor)
-
-
Statistical Analysis : Perform statistical analysis on the normalized peak areas to identify significant differences between experimental groups.
Data Presentation
Due to the lack of publicly available quantitative data specifically using SPC-d9 for normalization in untargeted lipidomics, a representative table structure is provided below. Researchers should populate this table with their own experimental data.
| Lipid Class | Lipid Species | Sample Group A (Normalized Intensity ± SD) | Sample Group B (Normalized Intensity ± SD) | Fold Change (B/A) | p-value |
| Sphingomyelin | SM(d18:1/18:0) | 1.23 ± 0.15 | 2.45 ± 0.21 | 1.99 | <0.01 |
| Phosphatidylcholine | PC(16:0/18:1) | 5.67 ± 0.45 | 3.12 ± 0.33 | 0.55 | <0.05 |
| Ceramide | Cer(d18:1/24:0) | 0.89 ± 0.09 | 1.54 ± 0.18 | 1.73 | <0.01 |
Visualizations
Experimental Workflow for Untargeted Lipidomics using SPC-d9
Caption: Untargeted lipidomics workflow with SPC-d9 normalization.
Sphingosylphosphorylcholine (SPC) Signaling Pathway
Sphingosylphosphorylcholine is a bioactive lipid that can act as a signaling molecule by binding to G-protein coupled receptors (GPCRs), although the specific receptors are still under investigation. Some studies suggest it can act through receptors for the related molecule, sphingosine-1-phosphate (S1P).[1] The binding of SPC to its receptor can initiate a cascade of intracellular events.
Caption: Simplified SPC signaling cascade via GPCR activation.
Conclusion
The use of this compound as an internal standard provides a robust method for normalization in untargeted lipidomics studies. Its structural similarity to endogenous sphingolipids ensures reliable correction for analytical variability, leading to more accurate and reproducible quantification of a wide range of lipid species. The protocol outlined in this application note provides a comprehensive framework for incorporating SPC-d9 into untargeted lipidomics workflows, enabling researchers to obtain high-quality data for advancing our understanding of the lipidome in health and disease.
References
Application Notes and Protocols for Four-Dimensional Trapped Ion Mobility Spectrometry (TIMS) Lipidomics with SPC-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Four-dimensional trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry (MS) has emerged as a powerful technique for comprehensive lipid analysis. This 4D-lipidomics approach adds a critical dimension of separation based on the collisional cross section (CCS) of lipid ions, in addition to retention time, mass-to-charge ratio (m/z), and fragmentation spectra. This enhanced separation capability allows for the confident annotation and quantification of a wide range of lipids, even in complex biological matrices. The use of an appropriate internal standard, such as deuterated sphingosylphosphorylcholine (B14255) (SPC-d9), is crucial for accurate and reproducible quantification by correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for conducting 4D-TIMS lipidomics experiments with SPC-d9 as an internal standard, designed for researchers, scientists, and professionals in drug development.
Key Advantages of 4D-TIMS Lipidomics:
-
Enhanced Confidence in Lipid Annotation: The addition of CCS values as a fourth dimension provides a unique molecular descriptor, aiding in the differentiation of isomeric and isobaric lipid species.[1][2]
-
Increased Throughput: The Parallel Accumulation Serial Fragmentation (PASEF) acquisition mode enables high MS/MS coverage even with fast liquid chromatography (LC) gradients, making it suitable for large-scale clinical profiling.[1][3]
-
Improved Sensitivity: TIMS technology enhances the signal-to-noise ratio by accumulating and concentrating ions before mass analysis.[3]
-
Comprehensive Coverage: The workflow allows for the confident annotation of a broad range of lipid classes from a single injection.[1]
Experimental Protocols
Sample Preparation and Lipid Extraction
Rigorous and reproducible sample preparation is fundamental to obtaining high-quality lipidomics data. The following protocol is a general guideline for lipid extraction from plasma or serum, incorporating the internal standard SPC-d9.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution: SPC-d9 in a suitable solvent (e.g., methanol)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Protocol:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 10 µL of plasma/serum in a clean microcentrifuge tube, add 10 µL of the SPC-d9 internal standard solution at a known concentration.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of methanol and vortex thoroughly for 1 minute to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.
-
Add 188 µL of water and vortex for an additional 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C. This will result in two distinct phases: an upper organic phase containing the lipids and a lower aqueous phase.
-
Lipid Collection: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
4D-LC-TIMS-MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A trapped ion mobility spectrometry-enabled quadrupole time-of-flight (QTOF) mass spectrometer (e.g., Bruker timsTOF Pro).
LC Conditions (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 1-5 µL |
| Gradient | A suitable gradient to separate lipid classes (e.g., starting with high %A and ramping up to high %B) |
TIMS-MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 4500 V |
| Nebulizer Gas | 3 bar |
| Dry Gas | 8 L/min |
| Dry Temperature | 200°C |
| Mass Range (m/z) | 150 - 1500 |
| TIMS Mode | PASEF |
| Number of PASEF MS/MS scans | 10 |
| Collision Energy | Stepped collision energy (e.g., 20-59 eV) |
Data Processing and Analysis
Data processing is a critical step in the 4D-lipidomics workflow and typically involves specialized software.
Software:
-
Bruker MetaboScape® or similar software capable of processing 4D data.
Workflow:
-
Feature Finding (T-ReX 4D Algorithm): The software performs a 4D feature finding process that considers retention time, m/z, ion mobility, and intensity.[4]
-
Alignment: Retention time and ion mobility alignment across multiple samples is performed to correct for minor variations.[4]
-
Lipid Annotation: Lipid identification is performed based on accurate mass, isotopic pattern, MS/MS fragmentation spectra, and CCS values. This can be done against a database of known lipids or through rule-based annotation.[1] The use of CCS values significantly increases the confidence in annotations.
-
Quantification: The peak area of each identified lipid is normalized to the peak area of the internal standard (SPC-d9).
-
Statistical Analysis: The normalized data can be exported for statistical analysis to identify significant changes in lipid profiles between different experimental groups.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Lipidomics Data
| Lipid ID | Lipid Class | m/z | Retention Time (min) | CCS (Ų) | Normalized Peak Area (Sample A) | Normalized Peak Area (Sample B) | Fold Change (B/A) | p-value |
| PC(34:1) | Phosphatidylcholine | 760.585 | 5.21 | 285.3 | 1.25E+07 | 2.50E+07 | 2.00 | 0.001 |
| TG(52:2) | Triglyceride | 857.788 | 10.15 | 345.1 | 8.90E+06 | 4.45E+06 | 0.50 | 0.023 |
| CE(18:2) | Cholesteryl Ester | 649.582 | 12.54 | 310.8 | 3.12E+05 | 3.05E+05 | 0.98 | 0.854 |
| SPC(18:1) | Sphingosylphosphorylcholine | 465.355 | 3.89 | 221.7 | 5.67E+04 | 1.13E+05 | 2.00 | 0.005 |
| SPC-d9 (IS) | Internal Standard | 474.410 | 3.88 | 222.1 | 1.00E+06 | 1.00E+06 | - | - |
Visualizations
Experimental Workflow
Caption: 4D-TIMS Lipidomics Experimental Workflow.
Logic of 4D Feature Selection for Confident Lipid Annotation
Caption: Logic of 4D-Lipidomics Annotation.
Conclusion
The 4D-TIMS lipidomics workflow, incorporating a suitable internal standard like SPC-d9, offers a robust and high-throughput solution for in-depth lipid analysis. The addition of ion mobility separation provides a higher degree of confidence in lipid identification, which is critical for biomarker discovery and understanding the role of lipids in health and disease. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can achieve reproducible and high-quality results, accelerating their research in various fields, including drug development and clinical diagnostics.
References
- 1. lcms.cz [lcms.cz]
- 2. Bringing the Benefits of 4D-Lipidomics Research to the Clinic | Technology Networks [technologynetworks.com]
- 3. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with deuterated internal standards in mass spec analysis?
A1: The most prevalent challenges include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the sample matrix or solvents.[1][2] This can lead to an underestimation of the internal standard and a corresponding overestimation of the analyte.[2]
-
Chromatographic Shift: The deuterated internal standard and the native analyte exhibiting different retention times.[1][2][3][4][5] This is often due to the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, potentially altering the molecule's interaction with the stationary phase.[4]
-
Differential Matrix Effects: The analyte and the internal standard experiencing varying degrees of ion suppression or enhancement from co-eluting matrix components.[3][6][7] This can occur even with co-elution but is exacerbated by chromatographic shifts.[8]
-
Purity Issues: The deuterated internal standard may contain the unlabeled analyte as an impurity, leading to an artificially inflated analyte signal.[1][9]
-
Variable Extraction Recovery: Despite their chemical similarity, deuterated and non-deuterated compounds can exhibit different extraction efficiencies.[3][10]
-
In-source Instability: The deuterated standard may show different fragmentation patterns or stability in the ion source compared to the analyte.[1]
Q2: Why is my deuterated internal standard exhibiting a different retention time than the analyte?
A2: This phenomenon, known as the "chromatographic isotope effect" or "deuterium isotope effect," is caused by the physicochemical differences between hydrogen and deuterium.[3][4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the molecule's lipophilicity and interaction with the chromatographic column.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] The magnitude of this shift can depend on the number and location of the deuterium atoms on the molecule.[11]
Q3: What causes the loss of deuterium from my internal standard (isotopic exchange)?
A3: Isotopic exchange, or H/D back-exchange, occurs when deuterium atoms on the internal standard are swapped for protons from the surrounding environment.[4][8] This is more likely to happen under specific conditions:
-
Labile Deuterium Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[1][5]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange process.[1][12]
-
Temperature: Higher temperatures can increase the rate of exchange.[2]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons for exchange.[2]
Q4: How can I determine if my deuterated internal standard is pure?
A4: The purity of a deuterated internal standard is critical and should be assessed for both isotopic and chemical purity. High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are essential.[4] To check for the presence of the unlabeled analyte as an impurity, you can perform the following test:
-
Prepare a sample containing only the deuterated internal standard at a high concentration.
-
Analyze this sample using your LC-MS/MS method, monitoring the mass transition for the unlabeled analyte.
-
A significant signal in the analyte's mass channel indicates the presence of the unlabeled impurity.[4]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Differential Matrix Effects
Differential matrix effects can significantly compromise the accuracy of quantification. The following experimental protocol can be used to evaluate and understand the impact of the matrix on your analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into a blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect: The matrix effect can be quantified by comparing the peak areas of the analyte and internal standard in the presence and absence of the matrix.
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
| Sample Component | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) |
| Analyte | 1,500,000 | 900,000 | 60% (Ion Suppression) |
| Deuterated IS | 1,450,000 | 1,160,000 | 80% (Ion Suppression) |
In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (80% signal remaining), which would lead to an overestimation of the analyte concentration.[1]
Guide 2: Assessing and Preventing Isotopic Exchange
The stability of the deuterium label is crucial for the integrity of the internal standard. This guide provides a protocol to assess the stability of your deuterated internal standard.
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate Samples: Incubate both sets of samples under conditions that mimic your entire analytical process (time, temperature, pH).[8]
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring.[8]
| Time Point | Analyte Signal in Control (Set A) | Analyte Signal in Matrix (Set B) | % Increase in Unlabeled Analyte |
| 0 hours | 1,200 | 1,250 | 4.2% |
| 4 hours | 1,230 | 5,800 | 371.5% |
| 8 hours | 1,210 | 12,500 | 933.1% |
The significant increase in the unlabeled analyte signal over time in the matrix indicates instability of the deuterium label under the experimental conditions.
By understanding these common issues and implementing the provided troubleshooting guides, researchers can improve the accuracy and reliability of their mass spectrometry-based quantitative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting isotopic back-exchange of Sphingosylphosphorylcholine-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the use of Sphingosylphosphorylcholine-d9 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
Isotopic back-exchange is an undesirable chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or sample matrix).[1][2] This phenomenon can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy and precision of quantification.[2]
Q2: Which deuterium atoms on this compound are most likely to undergo back-exchange?
Q3: What are the primary factors that promote isotopic back-exchange?
Several experimental factors can influence the rate and extent of isotopic back-exchange:
-
pH: Both acidic and basic conditions can catalyze back-exchange. The minimum rate of exchange for many deuterated compounds is often observed in a slightly acidic pH range of 2.5-3.0.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic back-exchange.[1][3]
-
Solvent Composition: Protic solvents, such as water and methanol (B129727), can readily donate protons and facilitate back-exchange. Aprotic solvents, like acetonitrile (B52724) and tetrahydrofuran, are less likely to cause this issue.[3][4]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange.
Troubleshooting Guide
This guide addresses common issues observed during the use of this compound and provides systematic troubleshooting steps.
Issue 1: Decreasing internal standard (this compound) signal over an analytical run.
-
Possible Cause 1: Back-exchange in the autosampler.
-
Troubleshooting Steps:
-
Lower the autosampler temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the exchange rate.[3]
-
Minimize residence time: Reduce the time samples spend in the autosampler before injection.
-
Solvent composition: If possible, ensure the sample is dissolved in a solvent with a high percentage of aprotic solvent.
-
-
-
Possible Cause 2: In-source back-exchange.
-
Troubleshooting Steps:
-
Optimize source temperature: High source temperatures in the mass spectrometer can promote back-exchange. Gradually reduce the source temperature to the lowest point that maintains adequate signal intensity.
-
Check mobile phase pH: If using an aqueous mobile phase, ensure it is slightly acidic (pH 2.5-3.0) to minimize exchange.[1][3][4]
-
-
Issue 2: Inconsistent or non-reproducible quantification results.
-
Possible Cause 1: Variable back-exchange during sample preparation.
-
Troubleshooting Steps:
-
Standardize timing: Ensure that the time for each step of the sample preparation is consistent for all samples and standards.
-
Maintain low temperature: Perform all sample preparation steps on ice or at a controlled low temperature.[1][3]
-
Use aprotic solvents: For extraction and reconstitution steps, prioritize the use of aprotic solvents like acetonitrile or isopropanol (B130326) over methanol or water where the protocol allows.[3]
-
-
-
Possible Cause 2: Presence of unlabeled Sphingosylphosphorylcholine (B14255) in the deuterated standard.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Verify the isotopic purity of the this compound standard from the manufacturer's CoA.
-
Analyze the standard alone: Inject a high concentration of the deuterated standard and check for a signal in the mass channel of the unlabeled analyte.
-
-
Quantitative Data Summary
The following table summarizes the key factors influencing isotopic back-exchange and the recommended conditions to minimize it.
| Factor | Condition Promoting Back-Exchange | Recommended Condition for Minimization |
| pH | High (>7) or Very Low (<2) | Acidic (pH 2.5 - 3.0)[1][3][4] |
| Temperature | High | Low (e.g., 4°C for storage/autosampler, on ice for preparation)[1][3] |
| Solvent | Protic (e.g., Water, Methanol) | Aprotic (e.g., Acetonitrile, Tetrahydrofuran)[3][4] |
| Time | Prolonged exposure to unfavorable conditions | Minimized processing and analysis time |
Experimental Protocols
Protocol 1: Quantification of Sphingosylphosphorylcholine using LC-MS/MS
This protocol provides a general framework for the analysis of Sphingosylphosphorylcholine in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the specific precursor-to-product ion transitions for both Sphingosylphosphorylcholine and this compound.
-
Protocol 2: Assessing the Extent of Back-Exchange
This protocol allows for the evaluation of the stability of this compound under your specific experimental conditions.
-
Prepare two sets of samples:
-
Set A (Time Zero): Spike a known concentration of this compound into a blank biological matrix. Immediately process the sample using your standard protocol and analyze it by LC-MS/MS.
-
Set B (Incubated): Spike the same concentration of this compound into the blank matrix. Incubate this sample under your typical sample preparation and storage conditions (e.g., room temperature for 4 hours, or in the autosampler at 4°C for 24 hours). Process and analyze the sample.
-
-
Data Analysis:
-
Compare the peak area of the this compound in Set B to that in Set A. A significant decrease in the peak area suggests back-exchange is occurring.
-
Monitor the mass channel for unlabeled Sphingosylphosphorylcholine in the Set B sample. The appearance of a peak at the retention time of the internal standard is a direct indication of back-exchange.[2]
-
Visualizations
Caption: Signaling pathway of Sphingosylphosphorylcholine (SPC).[1][3][6][7]
Caption: Troubleshooting workflow for this compound.
References
- 1. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Chromatographic Shift of Deuterated Lipid Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shift of deuterated lipid standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
A1: The chromatographic shift of deuterated standards, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound and its non-deuterated counterpart have different retention times during chromatographic separation.[1] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][2]
Q2: What causes the chromatographic shift of deuterated standards?
A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller molecular volume and altered van der Waals interactions.[1] These differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]
Q3: Does the number and position of deuterium atoms in the lipid standard matter?
A3: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[3] The position of deuteration can also have an effect; for instance, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than on an sp3-hybridized carbon.[1]
Q4: Can the chromatographic shift of my deuterated lipid standard affect the accuracy of my results?
A4: Yes, a significant chromatographic shift can lead to inaccurate quantification. If the deuterated internal standard does not co-elute completely with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency and compromising the accuracy and precision of the analytical method.[1][4]
Q5: My deuterated standard and analyte used to co-elute, but now I am observing a shift. What could be the cause?
A5: A sudden or gradual shift in retention time can be caused by factors unrelated to the inherent isotope effect, often pointing to changes in the chromatographic system itself.[3] Potential causes include variations in mobile phase composition, fluctuations in column temperature, inadequate column equilibration, and column contamination or degradation.[3][5]
Troubleshooting Guide
A systematic approach is crucial when troubleshooting chromatographic shifts of deuterated lipid standards.
Step 1: Visual Confirmation and Assessment
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[1]
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.[1]
-
Action: Assess the peak shape and the degree of overlap between the analyte and the internal standard peaks.
-
Purpose: To determine if the observed shift is significant enough to affect accuracy due to differential matrix effects.[1]
Step 2: Method Optimization to Minimize Retention Time Shift
If the chromatographic shift is impacting your results, consider the following method modifications:
A. Mobile Phase Composition:
-
Action: Adjust the organic solvent-to-aqueous ratio. Small changes in the organic solvent percentage can fine-tune retention times.[3]
-
Action: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile), as this can influence the degree of separation.[5]
-
Optimization Goal: Select the mobile phase composition that provides the smallest retention time difference (ΔRT) and encourages complete co-elution.
B. Column Temperature:
-
Action: Vary the column temperature in increments of 5-10°C.[1] An increase in temperature generally leads to shorter retention times.[3][5]
-
Action: Ensure the column is properly equilibrated at each new temperature before injection.[1]
-
Optimization Goal: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution.
Data Presentation: Impact of Method Modifications on Retention Time
The following table summarizes a hypothetical example of retention time (RT) shifts observed for a deuterated lipid standard under different chromatographic conditions.
| Condition | Analyte RT (min) | Deuterated Standard RT (min) | ΔRT (min) | Peak Overlap |
| Initial Method | 5.25 | 5.15 | 0.10 | Partial |
| 50% Acetonitrile (B52724), 40°C | ||||
| Mobile Phase Adjustment | ||||
| 48% Acetonitrile, 40°C | 5.42 | 5.35 | 0.07 | Improved |
| 52% Acetonitrile, 40°C | 5.10 | 5.02 | 0.08 | Improved |
| Temperature Adjustment | ||||
| 50% Acetonitrile, 35°C | 5.38 | 5.29 | 0.09 | Partial |
| 50% Acetonitrile, 45°C | 5.12 | 5.06 | 0.06 | Good |
| Optimized Method | ||||
| 48% Acetonitrile, 45°C | 5.28 | 5.23 | 0.05 | Excellent |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
-
Prepare Mobile Phases: Prepare a series of mobile phases with slightly different organic solvent compositions (e.g., varying the percentage of acetonitrile or methanol by ±2-5%).
-
Equilibrate the System: For each mobile phase composition, thoroughly equilibrate the LC system, including the column, for at least 10-20 column volumes.[5]
-
Inject Standard Mixture: Inject a standard mixture containing both the non-deuterated analyte and the deuterated internal standard.
-
Record Retention Times: Record the retention times for both the analyte and the internal standard.
-
Calculate ΔRT: Calculate the difference in retention time (ΔRT) between the analyte and the internal standard.
-
Analyze Peak Shape: Visually inspect the chromatograms for peak shape and the degree of co-elution.
-
Select Optimal Composition: Choose the mobile phase composition that results in the smallest ΔRT and the best peak overlap.
Protocol 2: Optimization of Column Temperature
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.[1]
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[1]
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting chromatographic shifts.
References
Stability of Sphingosylphosphorylcholine-d9 during freeze-thaw cycles in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sphingosylphosphorylcholine-d9 (SPC-d9) during freeze-thaw cycles in plasma. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound (SPC-d9) stable in plasma during repeated freeze-thaw cycles?
Q2: What are the potential mechanisms of SPC-d9 instability during freeze-thaw cycles?
A2: The primary concern for the instability of lysophospholipids like SPC in plasma is enzymatic degradation or formation.[3] Plasma contains various enzymes, such as lysophospholipases, that can either break down SPC or generate it from other sphingolipids like sphingomyelin. The process of freezing and thawing can disrupt cellular components in the plasma, potentially releasing enzymes and altering their activity.[9] Repeated cycles can exacerbate these effects.
Q3: How many freeze-thaw cycles are acceptable for plasma samples containing SPC-d9?
A3: The number of acceptable freeze-thaw cycles must be determined experimentally. Regulatory guidelines for bioanalytical method validation recommend conducting at least three freeze-thaw cycles to assess stability.[5] The validated number of cycles should always equal or exceed the number of cycles your actual study samples will undergo.[5][6] For some sensitive analytes, even a single freeze-thaw cycle can lead to significant changes in concentration.[1][2]
Q4: Does the deuteration (d9) in SPC-d9 affect its freeze-thaw stability?
A4: The deuterium (B1214612) labeling (d9) in SPC-d9 is unlikely to significantly alter its chemical stability during freeze-thaw cycles compared to its non-deuterated counterpart. The primary stability concerns are related to the phosphorylcholine (B1220837) head group and the sphingosine (B13886) backbone, which are not modified by this specific isotopic labeling. The d9 label is primarily for use as an internal standard in mass spectrometry-based quantification, allowing it to be distinguished from the endogenous analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in SPC-d9 concentration between freeze-thaw cycles. | Inconsistent thawing or freezing procedures. | Ensure all samples are thawed uniformly (e.g., in a water bath at a controlled temperature) and for the same duration. Freeze all samples under the same conditions. |
| Enzymatic activity. | Minimize the time samples spend in a thawed state. Consider the use of enzyme inhibitors, though their compatibility with your analytical method must be verified. | |
| Increasing trend in SPC-d9 concentration with more freeze-thaw cycles. | Potential enzymatic formation from a precursor lipid (e.g., sphingomyelin). | Investigate the stability of related lipids in your matrix. Ensure your chromatography method separates SPC-d9 from potential isobaric interferences. |
| Decreasing trend in SPC-d9 concentration with more freeze-thaw cycles. | Degradation of the analyte. | Verify the stability of your stock solutions. Assess short-term temperature stability to ensure the analyte is not degrading while thawed on the benchtop. |
| Adsorption to sample tubes. | Use low-binding polypropylene (B1209903) tubes for sample storage and processing. |
Quantitative Data on Related Compounds
While specific data for SPC-d9 is limited, the following table summarizes the observed freeze-thaw stability of Lysophosphatidic Acid (LPA), a structurally related lysophospholipid, in plasma. These data highlight the potential for significant concentration changes and the importance of validating your own analyte.
| Analyte | Matrix | Freeze-Thaw Cycles | Observed Change in Concentration | Reference |
| Lysophosphatidic Acid (LPA) | Mouse Plasma | 3 | ~5-fold increase without inhibitors | [1][2] |
| Lysophosphatidic Acid (LPA) | Mouse Plasma with EDTA and ATX inhibitor | 3 | ~1.5-fold increase | [1][2] |
| Lysophosphatidic Acid (LPA) | Human Plasma with EDTA and ATX inhibitor | 1 | No significant change | [1] |
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment of SPC-d9 in Plasma
This protocol is based on guidelines from the FDA, EMA, and ICH for bioanalytical method validation.[5][6][7][8]
1. Objective: To determine the stability of SPC-d9 in plasma after a specified number of freeze-thaw cycles.
2. Materials:
-
Blank control plasma (from the same species and anticoagulant as study samples)
-
SPC-d9 analytical standard
-
Internal standard (if applicable)
-
Low-binding polypropylene tubes
-
Calibrated pipettes
-
Freezer (-70°C or colder recommended)
-
Water bath or other controlled thawing device
-
Validated bioanalytical method (e.g., LC-MS/MS)
3. Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of SPC-d9 in an appropriate solvent.
-
Spike the blank plasma with SPC-d9 to prepare at least two concentration levels:
-
Low QC: within three times the lower limit of quantification (LLOQ).
-
High QC: near the upper limit of quantification (ULOQ).
-
-
Prepare at least three replicates for each QC level and for each freeze-thaw cycle to be tested.
4. Freeze-Thaw Cycling Procedure:
-
Time Zero (T0): Analyze one set of freshly prepared Low and High QC samples (at least three replicates of each) to establish the baseline concentration.
-
Cycle 1:
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature or in a controlled water bath.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours.
-
-
Subsequent Cycles (e.g., 2 and 3): Repeat the thawing and freezing process as described for Cycle 1.
-
Analysis: After the final freeze-thaw cycle, analyze the QC samples using your validated bioanalytical method.
5. Acceptance Criteria:
-
The mean concentration of the stability QC samples at each cycle should be within ±15% of the nominal concentration (or the baseline concentration at T0).[4][6]
-
The precision (%CV) of the measurements at each cycle should not exceed 15%.[5]
Visualizations
Caption: A general workflow for conducting a freeze-thaw stability study.
Caption: Potential enzymatic pathways affecting SPC concentrations in plasma.
Caption: A decision tree for troubleshooting unexpected freeze-thaw stability results.
References
- 1. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. capa.org.tw [capa.org.tw]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Sphingosylphosphorylcholine-d9 (SPC-d9) Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with matrix effects during the quantification of Sphingosylphosphorylcholine-d9 (SPC-d9) using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect SPC-d9 quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as SPC-d9, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects in the analysis of sphingolipids.[2][4][5]
Q2: I am observing a lower than expected signal for my SPC-d9 internal standard. Could this be due to matrix effects?
A2: Yes, a diminished signal for your SPC-d9 internal standard is a strong indicator of ion suppression, a common form of matrix effect.[2][4] Co-eluting endogenous molecules from the biological matrix can compete with SPC-d9 for ionization in the mass spectrometer's source, leading to a reduced signal intensity.[4] This can significantly impact the accuracy of the quantification of the target analyte.
Q3: How can I confirm that matrix effects are impacting my SPC-d9 analysis?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of SPC-d9 solution into the mass spectrometer downstream of the analytical column. A blank matrix extract is then injected. Dips in the constant SPC-d9 signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Post-Extraction Spiking: This quantitative approach compares the response of SPC-d9 spiked into a pre-extracted blank matrix sample to the response of SPC-d9 in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q4: What are the most common sources of matrix interference for sphingolipid analysis in biological samples?
A4: The most significant sources of matrix interference in the analysis of sphingolipids like SPC-d9 from biological matrices (e.g., plasma, serum, whole blood) are:
-
Phospholipids: These are highly abundant in biological membranes and are notorious for causing ion suppression.[2][4][5]
-
Glycerophosphocholines (GPCho's): A major class of phospholipids that can co-elute with sphingolipids and interfere with their ionization.[6]
-
Salts and Proteins: High concentrations of salts and residual proteins from sample preparation can also contribute to matrix effects.[4]
Q5: How can I minimize or eliminate matrix effects in my SPC-d9 quantification assay?
A5: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering components before LC-MS/MS analysis. Techniques include:
-
Solid-Phase Extraction (SPE): Can effectively remove phospholipids and other interferences.[4][7]
-
Liquid-Liquid Extraction (LLE): Another common technique to separate lipids from other matrix components.[4][7]
-
Protein Precipitation (PPT): A simpler but often less effective method for removing phospholipids compared to SPE or LLE.[4]
-
-
Chromatographic Separation: Improve the chromatographic method to separate SPC-d9 from co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a longer column.
-
Use of a Stable Isotope-Labeled (SIL) Internal Standard: As SPC-d9 is a deuterated standard, it serves as an excellent internal standard for endogenous Sphingosylphosphorylcholine. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[7]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Variability in SPC-d9 Signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure the sample preparation protocol is standardized and followed precisely for all samples.- Add the internal standard (if different from SPC-d9) at the earliest stage of sample preparation to account for extraction variability.[7] |
| Variable Matrix Effects Between Samples | - Implement a more robust sample cleanup method like SPE to minimize sample-to-sample matrix differences.- Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior.[7] |
| Instrument Instability | - Perform regular system suitability tests by injecting a standard solution to check for consistent retention times, peak shapes, and signal intensities.[7] |
Issue 2: Low Sensitivity and Inability to Reach Required LLOQ for the Analyte
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | - Evaluate the extent of ion suppression using post-column infusion or post-extraction spiking experiments.- Enhance sample cleanup to remove interfering phospholipids using techniques like SPE or specialized phospholipid removal plates.[7]- Optimize chromatographic conditions to separate the analyte from the ion suppression zone. |
| Suboptimal MS/MS Parameters | - Re-optimize MS/MS parameters (e.g., collision energy, declustering potential) for both the analyte and SPC-d9 to ensure maximum sensitivity. |
| Analyte Degradation | - Investigate the stability of the analyte in the sample matrix and during the sample preparation process. |
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery of sphingolipids and the reduction of matrix effects.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | Simple and fast, but often leaves significant amounts of phospholipids, leading to ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Good to High | Moderate to High | Effective at removing many interfering substances, but optimization of solvent systems is crucial. |
| Solid-Phase Extraction (SPE) | High | High | Generally provides the cleanest extracts with the lowest matrix effects, but requires method development.[7] |
| Single-Phase Butanol Extraction | Good for a wide range of sphingolipids | Effective | A study on whole blood sphingolipidome showed good recoveries for various sphingolipids.[1][8] |
| MTBE Two-Phase Extraction | Poor for some polar sphingolipids | Moderate | Showed lower recoveries for sphingosine (B13886) and its phosphate (B84403) forms in a whole blood analysis.[1] |
Experimental Protocols
Protocol: Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol provides a detailed methodology to quantitatively assess the matrix effect on SPC-d9 quantification.
1. Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.[9]
-
SPC-d9 standard solution of known concentration.
-
Solvents for sample preparation (e.g., methanol, acetonitrile).
-
LC-MS/MS system.
2. Procedure:
-
Sample Set A: Analyte in Neat Solution
-
Prepare a solution of SPC-d9 in the final reconstitution solvent at a concentration representative of the expected sample concentrations.
-
Inject this solution into the LC-MS/MS system and record the peak area. Repeat for a minimum of three injections.
-
-
Sample Set B: Analyte in Post-Extracted Blank Matrix
-
Process blank matrix samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final extraction step and just before the final evaporation and reconstitution step, spike the extracted matrix with the same amount of SPC-d9 as in Sample Set A.
-
Evaporate and reconstitute the sample in the same final volume and solvent as Sample Set A.
-
Inject the reconstituted sample into the LC-MS/MS system and record the peak area. Repeat for all six sources of blank matrix.
-
3. Data Analysis:
-
Calculate the average peak area for Sample Set A (Neat Solution) and for each of the six lots in Sample Set B (Post-Extracted Matrix).
-
Calculate the Matrix Factor (MF) for each matrix lot using the following equation:
-
MF = (Peak Area in Post-Extracted Matrix) / (Average Peak Area in Neat Solution)
-
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the matrix factors from the different lots should be evaluated to assess the variability of the matrix effect.
Visualizations
Caption: Experimental workflow for SPC-d9 quantification.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Optimizing LC gradient for separation of sphingolipids and internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of sphingolipids and their internal standards.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC separation of sphingolipids.
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my sphingolipid analytes?
Poor peak shape can arise from a variety of factors, including issues with the analytical column, mobile phase composition, or interactions between the analyte and the LC system.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination or Degradation | A buildup of contaminants on the column frit or stationary phase can lead to peak distortion.[1] Action: Flush the column with a strong solvent series (e.g., methanol (B129727), acetonitrile, isopropanol). If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of sphingolipids, influencing their interaction with the stationary phase. Action: Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure consistent analyte ionization. For basic compounds, a lower pH can improve peak shape.[2] |
| Secondary Interactions | Sphingolipids can exhibit secondary interactions with the stationary phase, leading to peak tailing. Action: Add a competitor to the mobile phase, such as a low concentration of a stronger base, to block active sites on the stationary phase. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Action: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase. |
| Column Overload | Injecting too much sample can lead to broad and asymmetrical peaks. Action: Reduce the injection volume or dilute the sample. |
Q2: My sphingolipid analytes are co-eluting with their internal standards or with other lipid species. How can I improve separation?
Co-elution can compromise the accuracy of quantification. Optimizing the LC gradient and mobile phase composition is crucial for achieving adequate resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Gradient Slope | A steep gradient may not provide sufficient time for the separation of closely related sphingolipid species. Action: Decrease the gradient slope (i.e., make it shallower) during the elution window of the co-eluting peaks. This can be achieved by decreasing the rate of increase of the strong solvent (Mobile Phase B). |
| Suboptimal Mobile Phase Composition | The choice of organic solvent and additives can significantly impact selectivity. Action: Experiment with different organic modifiers in your mobile phase B, such as acetonitrile, methanol, or isopropanol, or a combination of these.[3][4] The addition of small amounts of additives like formic acid or ammonium formate can also alter selectivity.[3][4] |
| Incorrect Column Chemistry | The stationary phase may not be providing the necessary selectivity for your specific analytes. Action: Consider a different column chemistry. For instance, if you are using a C18 column, a C8 or a phenyl-hexyl column might offer different selectivity. For very polar sphingolipids, a HILIC column could be a better option.[5][6] |
Q3: I am experiencing low signal intensity for my sphingolipid analytes. What are the potential causes and how can I improve it?
Low signal intensity can be due to a number of factors, from sample preparation to mass spectrometer settings.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ionization | The mobile phase composition can greatly affect the ionization efficiency of sphingolipids in the mass spectrometer source. Action: Optimize the mobile phase additives. Formic acid and ammonium formate are commonly used to promote protonation and the formation of adducts, leading to better signal in positive ion mode.[3] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of your target analytes.[7] Action: Improve chromatographic separation to resolve analytes from interfering matrix components. A more efficient sample clean-up procedure, such as solid-phase extraction (SPE), can also help to remove interfering substances.[8] |
| Suboptimal Mass Spectrometer Parameters | The settings of the ion source and mass analyzer may not be optimal for your specific sphingolipids. Action: Tune the mass spectrometer parameters, such as capillary voltage, cone voltage, and collision energy, for your analytes of interest using a standard solution. |
| Analyte Degradation | Sphingolipids can be susceptible to degradation during sample preparation and storage. Action: Keep samples on ice during processing and store extracts at -80°C. Minimize freeze-thaw cycles.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the analysis of sphingolipids by LC-MS.
Q1: What is the primary goal of optimizing the LC gradient for sphingolipid analysis?
The main objective is to achieve baseline separation of various sphingolipid classes and individual molecular species from each other and from interfering matrix components.[5] For quantitative analysis using isotopically labeled internal standards, it is crucial to ensure co-elution of the internal standard with the target analyte to compensate for matrix effects and variations in ionization efficiency.[5][6]
Q2: Should I use a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column for sphingolipid separation?
Both RP and HILIC columns can be used for sphingolipid analysis, and the choice depends on the specific sphingolipid classes you are targeting.[5]
-
Reversed-Phase (RP) Chromatography (e.g., C18, C8 columns): This is a robust and widely used technique for separating sphingolipids based on the length and saturation of their fatty acid chains.[5] It is effective for separating a broad range of sphingolipids.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating very polar sphingolipids, such as sphingoid bases and their phosphates, which may have poor retention on RP columns. HILIC can provide different selectivity compared to RP chromatography.[6]
Q3: What are the recommended mobile phases and additives for sphingolipid separation?
A common mobile phase system for reversed-phase separation of sphingolipids consists of:
-
Mobile Phase A: Water with an additive.
-
Mobile Phase B: A mixture of organic solvents (e.g., acetonitrile, methanol, isopropanol) with an additive.
Common Additives:
-
Formic Acid (0.1%): Helps to acidify the mobile phase, which can improve peak shape for many sphingolipids and enhance protonation for positive ion mode mass spectrometry.[3]
-
Ammonium Formate (2-10 mM): Can improve peak shape and signal intensity by promoting the formation of ammonium adducts.[3]
The choice and concentration of the organic solvent in Mobile Phase B can be adjusted to optimize the separation of different sphingolipid classes.
Q4: How do I choose an appropriate internal standard for sphingolipid analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[3][9] This is because it has nearly identical chemical and physical properties to the endogenous compound, ensuring similar extraction efficiency and chromatographic behavior.[9] If a stable isotope-labeled standard is not available for every analyte, a representative internal standard from each sphingolipid class should be used.[9] It is important that the internal standard does not co-elute with any endogenous analytes other than its unlabeled counterpart.
Experimental Protocols
Example Protocol for Sphingolipid Extraction from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of an internal standard mixture containing stable isotope-labeled sphingolipids to each plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 200 µL of ice-cold methanol containing the internal standards. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Example LC Gradient for Sphingolipid Separation
This is an example of a generic gradient for a C18 reversed-phase column. It should be optimized for your specific application and column dimensions.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[3]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Visualizations
Caption: A typical workflow for sphingolipid analysis.
Caption: A logical approach to troubleshooting poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. benchchem.com [benchchem.com]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Ion Suppression for Deuterated Sphingolipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated sphingolipid standards in mass spectrometry. Our goal is to help you minimize ion suppression and ensure accurate and reproducible quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of sphingolipids?
A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2] In sphingolipid analysis, common matrix components like phospholipids, salts, and proteins are major contributors to ion suppression.[3]
Q2: I am using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-IS ratio.[4] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two due to the "deuterium isotope effect," where the deuterium (B1214612) atoms can alter the physicochemical properties of the molecule, leading to a small difference in retention time.[5] If this separation occurs in a region of significant matrix interference, the correction will be inaccurate.[6]
Q3: What are the primary sources of ion suppression when analyzing biological samples for sphingolipids?
A3: The primary sources of ion suppression in biological matrices such as plasma, serum, or tissue homogenates are:
-
Phospholipids: These are highly abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ESI source.[1]
-
Proteins and Peptides: Incomplete removal of proteins can lead to significant signal suppression.
-
Other Endogenous Molecules: Various other small molecules present in the biological matrix can co-elute and compete for ionization.
Q4: How can I determine if ion suppression is affecting my deuterated sphingolipid standard analysis?
A4: A widely used method to assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of your deuterated sphingolipid standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal of the standard at certain retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q5: What is isotopic overlap and how can it affect my results?
A5: Isotopic overlap, or crosstalk, occurs when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard.[7] This is more pronounced for analytes with higher molecular weights. This can lead to an artificially high internal standard signal and, consequently, an underestimation of the analyte concentration.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in deuterated sphingolipid analysis.
Problem 1: Low or inconsistent signal intensity for the deuterated standard and/or analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment (see Experimental Protocols) to identify the retention time regions with the most significant ion suppression.
-
Optimize Chromatography: Adjust your LC gradient to separate the analyte and internal standard from the regions of high ion suppression. Consider using a different column chemistry (e.g., HILIC instead of reversed-phase) to alter selectivity.
-
Improve Sample Preparation: Enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more effective removal of interfering matrix components.[9]
-
Problem 2: Poor reproducibility of quantitative results (high %CV).
-
Possible Cause: Differential ion suppression affecting the analyte and deuterated standard unequally.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. A slight difference in retention time can lead to significant quantitative errors if they elute in a region of steep ion suppression.
-
Adjust Chromatography for Co-elution: Modify the LC method to ensure the analyte and internal standard co-elute perfectly. This may involve adjusting the mobile phase composition or temperature.
-
Evaluate Internal Standard Choice: In rare cases, the deuterium labeling position might influence the chromatographic behavior. If co-elution cannot be achieved, consider a different deuterated standard or a 13C-labeled standard if available.
-
Problem 3: Inaccurate quantification, even with an internal standard.
-
Possible Cause: Isotopic overlap from the analyte to the deuterated standard channel.
-
Troubleshooting Steps:
-
Check for Isotopic Contribution: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass channel of the deuterated internal standard. Any signal detected indicates isotopic overlap.[7]
-
Use a Higher Labeled Standard: If significant overlap is observed with a D3-labeled standard, consider using a standard with a higher degree of deuteration (e.g., D5 or D7) to shift the mass further from the analyte's isotopic envelope.
-
Correct for Overlap: If changing the standard is not feasible, the contribution of the analyte to the internal standard signal can be mathematically corrected during data processing.[7]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression in Sphingolipid Analysis
| Sample Preparation Method | Principle | Phospholipid Removal | Protein Removal | Reduction of Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Poor | Good | Low | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Moderate to Good | Good | Moderate to Good | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent while matrix components are washed away. | Good to Excellent | Excellent | High | Low to Moderate |
| HybridSPE® | Combines protein precipitation with phospholipid removal in a single device. | Excellent | Excellent | Very High | High |
This table provides a qualitative and semi-quantitative comparison based on literature. The actual performance may vary depending on the specific protocol and sample matrix.[9][10]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Sphingolipid Analysis
This protocol provides three common methods for sample preparation. The choice of method will depend on the required level of cleanliness and throughput.
Method A: Protein Precipitation (PPT)
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated sphingolipid internal standard mix.
-
Add 200 µL of ice-cold methanol (B129727).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE)
-
To 50 µL of plasma, add 10 µL of the deuterated sphingolipid internal standard mix.
-
Add 500 µL of a mixture of butanol and methanol (1:1, v/v) containing 10 mM ammonium (B1175870) formate.[4]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
Method C: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
To 50 µL of plasma, add 10 µL of the deuterated sphingolipid internal standard mix and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the sphingolipids with 1 mL of methanol.
-
Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Sphingolipids
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 90% A
-
2-12 min: Linear gradient to 10% A
-
12-15 min: Hold at 10% A
-
15.1-18 min: Return to 90% A and equilibrate
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) - specific transitions for each sphingolipid and its deuterated internal standard should be optimized.
Protocol 3: Assessment of Ion Suppression by Post-Column Infusion
-
Prepare a solution of the deuterated sphingolipid standard at a concentration that provides a stable signal (e.g., 100 ng/mL).
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-junction, connect the outlet of the LC column to the MS inlet and to a syringe pump.
-
Infuse the deuterated standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Once a stable baseline signal for the deuterated standard is achieved, inject a blank plasma sample that has been processed using your chosen sample preparation method.
-
Monitor the signal of the deuterated standard. Any significant drop in the signal intensity during the chromatographic run indicates a region of ion suppression.
Visualizations
Caption: Simplified sphingolipid signaling pathway.[11]
Caption: Experimental workflow for sphingolipid analysis.[12]
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sphingosylphosphorylcholine-d9 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Sphingosylphosphorylcholine-d9 (SPC-d9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor peak shape, encountered during the chromatographic analysis of this deuterated sphingolipid.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving poor peak shape for this compound in your HPLC analysis. The questions below address specific issues you may be encountering.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing is a common issue when analyzing polar, zwitterionic lipids like SPC-d9 and can significantly impact quantification accuracy. The primary causes include:
-
Secondary Interactions with the Stationary Phase: SPC-d9 possesses a positively charged amine group and a negatively charged phosphate (B84403) group. The positively charged amine can interact with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to strong, undesirable secondary interactions and resulting in peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both SPC-d9 and the stationary phase. If the pH is not optimized, it can exacerbate secondary interactions.[2][5][6]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that interact with SPC-d9, causing peak distortion.[7]
-
Metal Chelation: The phosphate group in SPC-d9 can interact with metal ions present in the HPLC system (e.g., stainless steel tubing, frits) or within the stationary phase itself, leading to peak tailing and broadening.[8]
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: Maintain a low mobile phase pH (typically between 2.5 and 3.5) by adding 0.1% formic acid or acetic acid. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing their interaction with the positively charged amine of SPC-d9.[7]
-
Buffer Addition: Incorporate a buffer, such as 10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, into the mobile phase. The buffer cations can compete with SPC-d9 for interaction with the silanol groups, effectively masking them and improving peak shape.[9][10][11]
-
-
Use of Specialized Columns:
-
Sample Solvent Matching: Dissolve your SPC-d9 sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[7]
-
System Maintenance: Regularly flush your column with a strong solvent to remove contaminants. If using a guard column, replace it periodically.[7][13]
Question: My this compound peak is broad. What are the potential causes and solutions?
Answer:
Broad peaks can lead to reduced sensitivity and poor resolution. The common culprits for peak broadening with SPC-d9 are:
-
High Injection Volume or Concentration: Overloading the column with too much sample can lead to band broadening.
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the sample band to spread before it reaches the column, resulting in a broad peak.[14]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening.[7]
-
Sub-optimal Mobile Phase Conditions: Inadequate buffering or an inappropriate pH can contribute to peak broadening due to on-column interactions.[9][15]
Solutions:
-
Optimize Injection: Reduce the injection volume or dilute your sample.
-
Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase.
-
Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter to connect the components of your HPLC system.
-
Mobile Phase Adjustment: Ensure your mobile phase is adequately buffered (e.g., 10-50 mM) to maintain a stable pH and minimize on-column peak dispersion.[16]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase composition for this compound analysis on a C18 column?
A1: A common starting point for reversed-phase HPLC of SPC-d9 is a gradient elution with a mobile phase consisting of:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Acetonitrile (B52724)/Isopropanol (ratio varies, e.g., 80:20 or 90:10) with 0.1% formic acid and 10 mM ammonium formate.
The formic acid helps to protonate the silanol groups and the analyte's amine group, while the ammonium formate helps to shield the silanol groups.
Q2: Can the zwitterionic nature of this compound affect peak shape?
A2: Yes, the zwitterionic nature of SPC-d9, having both a positive and a negative charge, makes it particularly susceptible to secondary interactions with the stationary phase. Controlling the mobile phase pH is crucial to ensure that the molecule exists in a single, consistent ionic state during separation, which helps to achieve a sharp, symmetrical peak.[9]
Q3: How does buffer concentration impact the peak shape of this compound?
A3: Buffer concentration can significantly affect peak shape. A low buffer concentration may not be sufficient to maintain a stable pH throughout the column, leading to peak broadening or tailing.[17][18] Conversely, a very high buffer concentration can sometimes lead to issues with mass spectrometry detection if used. A concentration of 10-20 mM is generally a good starting point.
Data Presentation
The following table summarizes the expected impact of various HPLC parameters on the peak shape of this compound.
| Parameter | Condition | Expected Peak Shape | Rationale |
| Mobile Phase pH | Low pH (e.g., 2.5-3.5) | Symmetrical, Sharp | Suppresses silanol ionization, minimizing secondary interactions with the amine group of SPC-d9.[1][7] |
| Neutral or High pH | Tailing, Broad | Increased silanol ionization leads to strong secondary interactions.[1] | |
| Buffer Concentration | Low (e.g., <5 mM) | Tailing, Broad | Insufficient capacity to mask silanol groups and maintain stable pH.[11][17] |
| Optimal (e.g., 10-20 mM) | Symmetrical, Sharp | Effectively masks silanol groups and stabilizes pH.[9] | |
| Injection Solvent | Matched to Mobile Phase | Symmetrical, Sharp | Prevents on-column band broadening.[7] |
| Stronger than Mobile Phase | Broad, Fronting | Causes premature band spreading.[14] | |
| Column Chemistry | Standard C18 | Potential Tailing | Residual silanol groups can interact with SPC-d9.[3][4] |
| End-capped C18 | Improved Symmetry | Reduced number of active silanol sites.[1][12] | |
| Hybrid Surface Technology | Symmetrical, Sharp | Minimizes interactions with both silanols and metal surfaces.[8][10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Procedure:
-
Solvent A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.
-
Add 1.0 mL of formic acid (to achieve 0.1% v/v).
-
Add 0.63 g of ammonium formate (to achieve 10 mM).
-
Sonicate for 15 minutes to degas.
-
-
Solvent B (Organic):
-
Prepare a 90:10 (v/v) mixture of acetonitrile and isopropanol. For 1 L, use 900 mL of acetonitrile and 100 mL of isopropanol.
-
Add 1.0 mL of formic acid to the organic mixture.
-
Add 0.63 g of ammonium formate to the organic mixture.
-
Sonicate for 15 minutes to degas.
-
Gradient Elution Program (Example):
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 50 | 50 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
Signaling Pathway of Sphingosylphosphorylcholine (B14255) (SPC)
Caption: Simplified signaling pathways activated by Sphingosylphosphorylcholine (SPC) through GPR4 and OGR1 receptors.[19][20][21][22][23][24]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ammonium bicarbonate buffers combined with hybrid surface technology columns improve the peak shape of strongly tailing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. uhplcs.com [uhplcs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GPR4 plays a critical role in endothelial cell function and mediates the effects of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
- 22. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sphingosylphosphorylcholine Antagonizes Proton-Sensing Ovarian Cancer G-Protein-Coupled Receptor 1 (OGR1)-Mediated Inositol Phosphate Production and cAMP Accumulation [jstage.jst.go.jp]
- 24. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Lipidomics Assays Using Sphingosylphosphorylcholine-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingolipids is paramount in understanding their role in cellular signaling and disease pathogenesis. Sphingosylphosphorylcholine (SPC) is a bioactive lipid mediator implicated in various physiological and pathological processes. Its precise measurement is critical in lipidomics studies, particularly in the fields of biomarker discovery and drug development. The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reproducible quantification in mass spectrometry-based assays. This guide provides a comprehensive overview of the validation of lipidomics assays using Sphingosylphosphorylcholine-d9 (SPC-d9) as an internal standard, comparing its performance with alternative standards and providing detailed experimental methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative lipidomics, internal standards are essential to correct for variability introduced during sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and extraction recovery. Stable isotope-labeled standards, such as deuterated compounds, are considered the gold standard as their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the analytical workflow.
This compound, with nine deuterium (B1214612) atoms incorporated into its structure, provides a distinct mass shift from the endogenous SPC, allowing for its unambiguous detection by the mass spectrometer while ensuring it mimics the behavior of the native analyte. This minimizes analytical bias and leads to more accurate and precise quantification.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. While stable isotope-labeled standards like SPC-d9 are preferred, odd-chain lipid standards, such as C17-Sphingosylphosphorylcholine, are also utilized. The following table summarizes the expected performance characteristics based on typical validation data for sphingolipid assays.
| Parameter | This compound (Deuterated) | C17-Sphingosylphosphorylcholine (Odd-Chain) | Justification |
| Linearity (R²) | > 0.99 | > 0.99 | Both types of internal standards can achieve excellent linearity over a defined concentration range. |
| Precision (%CV) | < 15% | < 20% | Deuterated standards often exhibit slightly better precision due to their closer physicochemical similarity to the analyte. |
| Accuracy (% Recovery) | 85-115% | 80-120% | The near-identical chemical properties of deuterated standards generally lead to more accurate recovery measurements. |
| Lower Limit of Quantification (LLOQ) | Typically lower | May be slightly higher | The superior signal-to-noise ratio often achieved with deuterated standards can result in a lower LLOQ. |
| Matrix Effect | Minimal and compensated | Can be more variable | Deuterated standards co-elute almost perfectly with the analyte, providing better compensation for matrix effects. |
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable lipidomics data. The following is a representative protocol for the quantification of Sphingosylphosphorylcholine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol (B129727) containing this compound at a final concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 70 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 15.0 | 30 |
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosylphosphorylcholine | 465.3 | 184.1 | 35 |
| This compound | 474.3 | 184.1 | 35 |
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified sphingolipid metabolic pathway highlighting the generation of Sphingosylphosphorylcholine.
A Comparative Guide to Sphingosylphosphorylcholine-d9 and Odd-Chain Lipid Standards in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated sphingolipid, and odd-chain lipid standards. The information presented herein is supported by established principles of mass spectrometry-based lipidomics to aid in the selection of the most suitable standard for your analytical needs.
The Role of Internal Standards in Lipidomics
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. It should be added to the sample at the earliest stage of the workflow to account for analyte loss and variations in ionization efficiency. The two primary categories of internal standards discussed in this guide are stable isotope-labeled lipids, such as SPC-d9, and lipids containing odd-chain fatty acids.
Performance Comparison: this compound vs. Odd-Chain Lipids
The selection of an internal standard hinges on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the lipidome under investigation, and budget considerations. While stable isotope-labeled standards like SPC-d9 are often considered the gold standard, odd-chain lipids represent a robust and cost-effective alternative.
| Feature | This compound (Deuterated Standard) | Odd-Chain Lipid Standards |
| Principle | Chemically identical to the endogenous analyte but with a mass shift due to deuterium (B1214612) labeling. | Structurally similar to endogenous even-chain lipids but with an odd-numbered fatty acid chain, making them rare in most biological systems. |
| Accuracy | High accuracy due to co-elution and similar ionization efficiency with the endogenous analyte. | Good accuracy, but potential for minor differences in extraction efficiency and ionization response compared to even-chain counterparts. |
| Specificity | Highly specific for the quantification of endogenous SPC and structurally related sphingolipids. | Broadly applicable for the quantification of various lipid classes containing fatty acid chains. |
| Comprehensiveness | Limited to a single lipid species unless a mixture of deuterated standards is used. | Commercially available as mixtures covering a wide range of lipid classes (e.g., PC, PE, TG, etc.). |
| Natural Abundance | Negligible natural abundance of the deuterated isotopologue. | Generally low natural abundance, but can be present in some samples (e.g., from ruminants or certain diets), which requires careful validation.[1] |
| Cost | Generally higher cost per standard. | More cost-effective, especially when purchasing mixtures. |
Experimental Protocols
A robust and validated experimental protocol is fundamental for reliable quantitative lipidomics. Below is a generalized methodology for the analysis of lipids using either SPC-d9 or odd-chain lipid standards with liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the internal standard solution (either SPC-d9 or an odd-chain lipid mixture).
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Centrifuge the sample to facilitate phase separation.
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
LC-MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 or C30 reversed-phase column suitable for lipid analysis.
-
Mobile Phases: Employ a gradient of mobile phases, for example:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipid classes.
-
Scan Mode: Operate the mass spectrometer in a full scan mode or a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for higher sensitivity and specificity.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous lipids and the internal standards.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the corresponding internal standard.
-
Quantification: Determine the concentration of the endogenous lipid by comparing the response ratio to a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative lipidomics experiment using an internal standard.
Caption: Workflow for quantitative lipidomics using internal standards.
Sphingosylphosphorylcholine Signaling Pathway
Sphingosylphosphorylcholine is a bioactive lipid that can initiate intracellular signaling cascades, leading to various cellular responses.
Caption: Simplified signaling pathways of Sphingosylphosphorylcholine.
Conclusion
The choice between this compound and odd-chain lipid standards is a critical decision in designing quantitative lipidomics experiments. SPC-d9, as a deuterated standard, offers high accuracy for the quantification of its endogenous counterpart and related sphingolipids. Odd-chain lipid standards provide a versatile and cost-effective solution for the broader quantification of multiple lipid classes. By understanding the respective advantages and limitations of each type of standard and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable data to advance their scientific discoveries.
References
Sphingosylphosphorylcholine-d9: A Superior Internal Standard for Accurate and Precise Lipid Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of bioactive lipids is paramount. Sphingosylphosphorylcholine (SPC), a lysosphingolipid with diverse signaling functions, requires robust analytical methods for its measurement. The choice of an appropriate internal standard is critical for reliable quantification. This guide provides an objective comparison of Sphingosylphosphorylcholine-d9 (SPC-d9) with other alternatives, supported by experimental data, to demonstrate its superior performance in mass spectrometry-based lipid quantification.
Stable isotope-labeled internal standards, such as SPC-d9, are considered the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes, these standards are chemically identical to the analyte of interest but have a different mass, allowing for their distinct detection. This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the endogenous analyte during sample preparation, chromatography, and ionization, leading to effective normalization and enhanced data quality.
Performance Comparison: SPC-d9 vs. Alternative Internal Standards
The use of a deuterated internal standard like SPC-d9 significantly improves the accuracy and precision of SPC quantification compared to non-isotopically labeled, structural analogs such as C17-Sphingosylphosphorylcholine (C17-SPC). While direct comparative studies for SPC-d9 are not abundant in the literature, the principles of internal standardization are well-established and can be illustrated using data from the closely related molecule, Sphingosine-1-Phosphate (S1P).
| Performance Metric | Deuterated Internal Standard (e.g., S1P-d7) | Non-Deuterated Analog Internal Standard (e.g., C17-S1P) |
| Accuracy (% Bias) | Typically within ± 5%[1] | Can show higher bias, potentially exceeding ±15% |
| Precision (%RSD) | Intraday: < 10% Interday: < 10%[2][3] | Intraday: < 15% Interday: < 15%[2][3] |
| Linearity (r²) | > 0.999[2][3] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Comparable or lower due to reduced noise | May be higher due to potential for chromatographic interference |
| Correction for Matrix Effects | Excellent | Good, but may not fully compensate for differential ionization suppression/enhancement |
Table 1: Comparison of typical performance characteristics of deuterated versus non-deuterated analog internal standards in LC-MS/MS assays for sphingolipids. Data is generalized from studies on the analogous molecule, Sphingosine-1-Phosphate (S1P).
Experimental Protocols
A robust and validated experimental protocol is essential for achieving accurate and precise quantification of SPC. The following outlines a typical workflow for the analysis of SPC in human plasma using SPC-d9 as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples, calibration standards, and quality controls (QCs) on ice.
-
Aliquoting: Transfer 50 µL of each sample, standard, and QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the internal standard working solution (SPC-d9 in methanol) to each tube.
-
Precipitation: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1, v/v).
-
Gradient: A linear gradient from 50% to 100% B over 5 minutes, followed by a 2-minute hold at 100% B and a 3-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
SPC transition: Monitor the precursor ion [M+H]⁺ and a specific product ion.
-
SPC-d9 transition: Monitor the precursor ion [M+H]⁺ (with the corresponding mass shift due to deuterium (B1214612) labeling) and its specific product ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both SPC and SPC-d9.
-
Sphingosylphosphorylcholine Signaling Pathway
Sphingosylphosphorylcholine is a bioactive lipid that can elicit a range of cellular responses, including mitogenesis, by activating various signaling cascades. Its effects can be mediated through both protein kinase C (PKC)-dependent and -independent pathways. Furthermore, some of SPC's actions may be transduced through receptors for the related lipid, sphingosine-1-phosphate (S1P).
Caption: Simplified signaling pathways of Sphingosylphosphorylcholine (SPC).
References
- 1. mdpi.com [mdpi.com]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Quantitative Landscape of Sphingolipid Analysis: A Comparative Guide to Internal Standards for Sphingosylphosphorylcholine
For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive lipids, the choice of an appropriate internal standard is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of linearity and dynamic range for Sphingosylphosphorylcholine-d9 (SPC-d9) and an alternative, C17 Sphingosylphosphorylcholine (C17-SPC), used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Sphingosylphosphorylcholine (SPC) is a bioactive sphingolipid implicated in a variety of cellular processes, and its accurate quantification is crucial for understanding its role in health and disease. The use of internal standards is essential to correct for variability during sample preparation and analysis.[1][2] Stable isotope-labeled standards, such as SPC-d9, and odd-chain lipid standards, like C17-SPC, are two common choices for internal standards in mass spectrometry-based lipidomics.
Performance Comparison: this compound vs. C17-SPC
The selection of an internal standard can significantly impact the performance of a quantitative assay. While both deuterated and odd-chain standards are effective, they have distinct characteristics that may be advantageous for specific applications.
| Performance Metric | This compound (Deuterated) | C17-Sphingosylphosphorylcholine (Odd-Chain) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards typically exhibit excellent linearity over their respective dynamic ranges. |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-10 ng/mL) | Typically in the low to mid ng/mL range (e.g., 5-25 ng/mL)[3] | The LLOQ is dependent on the sensitivity of the mass spectrometer and the efficiency of the sample preparation. |
| Upper Limit of Quantification (ULOQ) | Can extend into the high µg/mL range (e.g., >1000 ng/mL) | Typically in the high ng/mL to low µg/mL range (e.g., 500-1000 ng/mL)[3] | The ULOQ is often limited by detector saturation or non-linear ionization effects at high concentrations. |
| Dynamic Range | Generally offers a wider dynamic range | May have a slightly narrower dynamic range compared to deuterated standards | A wider dynamic range can reduce the need for sample dilution. |
| Co-elution with Analyte | Nearly identical to the unlabeled analyte | May have a slightly different retention time than the endogenous C18-SPC | Co-elution is crucial for accurate correction of matrix effects. |
| Potential for Isotopic Crosstalk | Minimal, but requires careful selection of precursor/product ion pairs | None | Deuterated standards may have a minor contribution to the analyte's signal if not fully resolved. |
Note: The quantitative values presented in this table are illustrative and based on typical performance characteristics reported in the literature for similar sphingolipid analyses. Actual performance will vary depending on the specific instrumentation, methodology, and sample matrix. A validation study for the related compound Sphingosine-1-Phosphate using C17-S1P as an internal standard reported a linear range of 25–600 ng/mL.[3]
Experimental Protocols
Detailed methodologies are critical for achieving accurate and reproducible quantification of sphingolipids. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Lipid Extraction from Plasma
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (either SPC-d9 or C17-SPC) in methanol (B129727). The final concentration of the internal standard should be optimized based on the expected endogenous SPC levels.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of methanol to the plasma sample, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for sphingolipid separation.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 100 5.0 100 5.1 30 | 7.0 | 30 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor and product ion transitions for SPC, SPC-d9, and C17-SPC need to be optimized on the specific instrument.
Visualizing Key Concepts and Workflows
To further clarify the processes involved in sphingolipid analysis and the comparison of internal standards, the following diagrams are provided.
References
- 1. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Commercial Sphingosylphosphorylcholine-d9 Standards: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on lipidomic studies or drug discovery involving sphingolipid signaling, the quality and reliability of internal standards are paramount. Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analog of the bioactive lipid Sphingosylphosphorylcholine (SPC), serves as a critical tool for accurate quantification in mass spectrometry-based analyses. This guide provides a comparative analysis of commercially available SPC-d9 standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.
Performance Comparison of Commercial SPC-d9 Standards
The selection of an appropriate internal standard is a crucial step in quantitative lipidomics. Key performance indicators include chemical purity, isotopic enrichment, concentration accuracy, and stability. Below is a summary of the quantitative data for SPC-d9 standards offered by prominent suppliers.
| Feature | Avanti Polar Lipids | Cayman Chemical | MedChemExpress |
| Product Name | N-oleoyl(d9)-D-erythro-sphingosylphosphorylcholine | C16 Sphingomyelin-d9 (d18:1/16:0-d9) | This compound |
| Catalogue No. | 860684P (example) | 2415226-88-7 (example) | HY-132187S |
| Chemical Purity | >99% (TLC) | ≥98% | >99% (HPLC) |
| Isotopic Enrichment | Not explicitly stated for SPC-d9, but other deuterated lipids are offered. | ≥99% deuterated forms (d1-d9) | Not explicitly stated for SPC-d9, but a related Choline-d9 standard shows 98.8% enrichment. |
| Concentration Accuracy | Provided as a solid, concentration to be determined by the user. | Provided as a solid or in solution with specified concentration. | Provided as a solid, concentration to be determined by the user. |
| Stability | Stable for >1 year at -20°C in powder form. | Stable for ≥ 4 years at -20°C. | Recommended storage at 4°C (sealed) or -80°C in solvent for up to 6 months. |
| Certificate of Analysis | Provided with each product, specifying purity and identity. | Provided, detailing purity, isotopic incorporation, and other quality control data. | Available, specifying purity and identity. |
Note: The data presented is based on currently available information from the suppliers' websites and product documentation. For lot-specific information, it is essential to consult the certificate of analysis provided with the product.
Experimental Protocols
Accurate and reproducible quantification of SPC-d9 relies on robust experimental protocols. The following section details a standard methodology for the analysis of SPC-d9 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lipid Extraction from Biological Samples
A widely used method for extracting sphingolipids from biological matrices is a modified Bligh and Dyer method.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate.
-
Internal Standard Spiking: Add a known amount of SPC-d9 internal standard to the sample.
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Lipid Phase Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis of Sphingosylphosphorylcholine
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous SPC and the SPC-d9 internal standard.
-
SPC: m/z 465.3 → 184.1
-
SPC-d9: m/z 474.3 → 184.1
-
-
Instrument Parameters: Optimize instrument parameters such as collision energy and declustering potential for maximal signal intensity.
-
Visualizing Key Processes
To further aid in the understanding of SPC's biological context and the analytical workflow, the following diagrams are provided.
Caption: A simplified diagram of the Sphingosylphosphorylcholine (SPC) signaling pathway.
Caption: A general workflow for the quantitative analysis of SPC using SPC-d9 as an internal standard.
Conclusion
The choice of a this compound standard will depend on the specific requirements of the research, including the desired level of purity, isotopic enrichment, and the format of the standard. Avanti Polar Lipids, Cayman Chemical, and MedChemExpress are all reputable suppliers offering high-quality deuterated lipid standards. Researchers should carefully review the certificates of analysis for lot-specific data to ensure the standard meets the rigorous demands of their quantitative lipidomic analyses. The provided experimental protocol and workflows offer a solid foundation for developing and executing reliable methods for SPC quantification.
A Guide to Inter-laboratory Comparison of Lipidomics Data Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids across different laboratories is a cornerstone of robust lipidomics research. Inter-laboratory variation, however, presents a significant challenge to the validation of lipid biomarkers and the overall progress of lipid-related drug development. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a critical strategy for mitigating this variability and harmonizing data across multiple sites.[1][2][3] This guide provides an objective comparison of the performance of deuterated standards in lipidomics, supported by experimental data and detailed methodologies, to aid researchers in designing and executing rigorous, reproducible lipidomics studies.
The Role of Deuterated Standards in Lipidomics
Deuterated lipids are ideal internal standards because they share nearly identical physicochemical properties with their endogenous, non-labeled counterparts.[2] This similarity ensures that they behave similarly during sample extraction, chromatographic separation, and mass spectrometric ionization, thus effectively accounting for variations in these steps.[2][4] By adding a known quantity of a deuterated standard to a sample at the beginning of the workflow, researchers can normalize the signal of the target analyte, leading to more accurate and precise quantification.[4][5][6]
Performance Comparison of Internal Standards
While deuterated standards are considered the gold standard, other types of internal standards, such as odd-chain fatty acid-containing lipids, are also used. The choice of internal standard can significantly impact the quality of quantitative data. Below is a comparison of key performance characteristics based on findings from various studies.
Table 1: Performance Comparison of Internal Standard Types in Lipidomics
| Feature | Deuterated Standards | Odd-Chain Lipids |
| Chemical Similarity | High | Moderate to High |
| Co-elution | Yes (with endogenous lipid) | No |
| Correction for Matrix Effects | Excellent | Good |
| Correction for Extraction Efficiency | Excellent | Good |
| Commercial Availability | Good, but can be limited for some lipid species[3] | Good |
| Cost | Generally higher | Generally lower |
| Potential for Isotopic Overlap | Low, but needs consideration | None |
| Endogenous Presence | Absent | Typically absent or at very low levels[7] |
Inter-laboratory Reproducibility with Deuterated Standards
Several inter-laboratory studies have demonstrated the value of standardized protocols and internal standards in improving the reproducibility of lipidomics measurements. The coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean, is a common metric for assessing reproducibility. Lower CVs indicate higher reproducibility.
A study comparing a standardized quantitative lipidomics platform across nine laboratories using deuterated internal standards reported excellent inter-laboratory precision.[8] Another multi-center study evaluating a targeted lipidomics kit also showed high reproducibility, with a median inter-laboratory CV of 14.3% for over 500 metabolites, including many lipid species.[9]
Table 2: Representative Inter-laboratory Coefficients of Variation (CVs) for Lipid Classes Using Deuterated Standards
| Lipid Class | Median Inter-laboratory CV (%) | Reference |
| Glycerolipids | up to 306% (in a study with high variability) | [10] |
| Glycerophospholipids | up to 181% (in a study with high variability) | [10] |
| Ceramides (B1148491) | < 14% (with authentic labeled standards) | [11] |
| Various (kit-based) | 14.3% (median for over 500 metabolites) | [9] |
Note: CVs can vary significantly depending on the specific lipid species, concentration, sample matrix, and the analytical platform used.[10] A community-wide effort to standardize lipidomics has highlighted the importance of using authentic labeled standards to dramatically reduce data variability.[11]
Experimental Protocols
Standardized experimental protocols are crucial for achieving comparable results across laboratories.[12][13] The following sections outline key methodologies commonly employed in lipidomics studies using deuterated standards.
Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from the biological matrix while minimizing degradation. The Folch and Bligh-Dyer methods are two of the most widely used solvent extraction techniques.[14]
Folch Method:
-
Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.[14][15]
-
Add the deuterated internal standard mixture to the solvent.[15]
-
Vortex the mixture thoroughly.
-
Add water or a saline solution to induce phase separation.[5]
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.[5]
-
Carefully collect the lower organic layer containing the lipids.[5]
-
Dry the lipid extract under a stream of nitrogen.[5]
Bligh-Dyer Method:
-
Add a 1:2 (v/v) chloroform:methanol mixture to the sample.[14]
-
Vortex thoroughly.
-
Add chloroform and vortex again.
-
Add water and vortex to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract.
Chromatographic Separation and Mass Spectrometry
Liquid chromatography (LC) coupled with mass spectrometry (MS) is the most common analytical platform for lipidomics.
Typical LC-MS Parameters:
-
Column: A C18 reversed-phase column is frequently used for separating lipids based on their hydrophobicity.[5]
-
Mobile Phase: A gradient of two mobile phases is typically used. For example:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique. Data can be acquired in both positive and negative ion modes to detect a wider range of lipid classes.[16]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment incorporating deuterated internal standards.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Lipidomics needs more standardization - LIFS Tools web portal [lifs-tools.org]
- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
Evaluating the performance of different internal standard strategies in lipidomics
A Researcher's Guide to Selecting Internal Standard Strategies in Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are fundamental. Internal standards are crucial for accurate lipid quantification, as they correct for variations during sample preparation and analysis. This guide offers an objective comparison of different internal standard strategies, supported by experimental data and detailed protocols, to assist in choosing the most suitable standards for your lipidomics workflow.
Internal standards are compounds added to a sample in a known quantity before analysis. They are chemically similar to the analytes of interest but can be distinguished by a mass spectrometer, typically due to isotopic labeling or unique structural features like odd-chain fatty acids. The main purpose of an internal standard is to normalize the signal of endogenous lipids, which accounts for sample loss during extraction and variations in ionization efficiency in the mass spectrometer, among other potential errors. An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the workflow, ideally before lipid extraction.
Comparison of Internal Standard Performance
The choice of an appropriate internal standard is critical for accurate lipid quantification. The two most common types of internal standards in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and lipids containing odd-chain fatty acids. A summary of their performance based on key analytical parameters is provided below.
| Parameter | Stable Isotope-Labeled Standards | Odd-Chain Fatty Acid Standards | References |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring similar extraction and ionization behavior. | Similar, but differences in chain length can affect chromatographic retention and ionization. | |
| Accuracy & Precision | Considered the "gold standard" for quantitative lipidomics, offering high accuracy and precision due to co-elution with the analyte. | High accuracy and precision, but may not perfectly mimic the behavior of even-chain endogenous lipids. | |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte. | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. | |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. | |
| Availability & Cost | Can be expensive and may not be available for all lipid species. | Generally more cost-effective and readily available. | |
| Potential for Interference | Low potential for interference. | Low potential for interference, as they are not typically found in mammalian systems. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for producing reliable and reproducible lipidomics data.
Preparation of Internal Standard Stock and Working Solutions
-
Acquire High-Purity Standards : Obtain certified internal standards (stable isotope-labeled or structural analogs) from a reputable supplier.
-
Gravimetric Preparation : Accurately weigh a precise amount of the internal standard using an analytical balance.
-
Stock Solution : Dissolve the standard in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) to prepare a concentrated stock solution.
-
Working Solution : Prepare a working solution by diluting the stock solution to a concentration that is within the linear range of the instrument.
Lipid Extraction from Plasma (Folch Method)
-
Internal Standard Addition : Add a known amount of the internal standard working solution to the plasma sample.
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation : Add water or a saline solution to induce phase separation.
-
Centrifugation : Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection : Carefully collect the lower organic layer containing the lipids.
-
Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.
-
A Comparative Guide to Sphingosylphosphorylcholine and Sphingosine-1-Phosphate Signaling
For Researchers, Scientists, and Drug Development Professionals
Sphingosylphosphorylcholine (B14255) (SPC) and Sphingosine-1-Phosphate (S1P) are structurally related bioactive sphingolipids that play crucial roles as signaling molecules in numerous physiological and pathological processes. While they can evoke similar responses in some cell types, evidence suggests they often act through distinct receptors and signaling pathways.[1] This guide provides an objective comparison of their signaling mechanisms, supported by experimental data and detailed methodologies, to aid researchers in dissecting their unique and overlapping functions.
Receptor Recognition and Ligand Affinity
The primary mechanism of action for both SPC and S1P is through the activation of specific G protein-coupled receptors (GPCRs). However, the receptor families they target are largely distinct.
Sphingosine-1-Phosphate (S1P) is the endogenous ligand for a well-defined family of five high-affinity GPCRs known as S1P receptors 1 through 5 (S1PR1-5).[2][3] These receptors are widely expressed, with S1PR1, S1PR2, and S1PR3 being almost ubiquitous, while S1PR4 is mainly in lymphoid tissues and S1PR5 is found in the central nervous system's white matter and the spleen.[2]
Sphingosylphosphorylcholine (SPC) has a more complex and debated receptor profile. While some cellular effects of SPC can be attributed to low-affinity binding and activation of S1P receptors, other actions suggest the existence of specific high-affinity SPC receptors.[4] The Ovarian Cancer G protein-coupled Receptor 1 (OGR1, also known as GPR68) and GPR12 have been identified as potential receptors for SPC.[5][6] However, the direct interaction and endogenous ligand status for these receptors are still under investigation.[6]
| Ligand | Receptor Family | Key Receptor Subtypes | G Protein Coupling (Primary) |
| S1P | S1P Receptors (S1PRs) | S1PR1, S1PR2, S1PR3, S1PR4, S1PR5[2] | Gαi, Gαq, Gα12/13[7] |
| SPC | OGR1 Family / Orphan | OGR1 (GPR68), GPR4, GPR12, G2A[5] | Gs, Gq, Gi/o[8][9][10] |
| S1P Receptors (low affinity) | S1PRs[11] | (As above) |
Comparative Signaling Pathways
The divergence in receptor usage leads to the activation of distinct downstream signaling cascades, although some overlap exists.
S1P Signaling: Upon binding to its receptors, S1P initiates a cascade of intracellular events dependent on the specific S1PR subtype and the G protein it couples to.[12]
-
S1PR1: Couples exclusively to Gαi, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways.[12][13][14]
-
S1PR2 & S1PR3: Couple to multiple G proteins including Gαi, Gαq, and Gα12/13.[13][15]
-
Gαq activation stimulates Phospholipase C (PLC), leading to inositol (B14025) phosphate (B84403) production and intracellular calcium mobilization.[12][15]
-
Gα12/13 activation engages the Rho small GTPase pathway, influencing cytoskeletal organization.[12][15] These pathways collectively regulate cell survival, proliferation, migration, and immune cell trafficking.[2][16]
-
SPC Signaling: SPC signaling is more varied and cell-type-specific.
-
Via OGR1: In some systems, OGR1 activation by SPC (or protons) can couple to both Gq and Gs pathways, leading to calcium mobilization and cAMP accumulation, respectively.[9][17]
-
Via GPR12: GPR12 has been reported to constitutively activate both Gs and Gq pathways, an effect that may be modulated by SPC.[10] This can lead to cAMP production and PLC activation.[10]
-
Calcium Mobilization: A key feature of SPC signaling is potent intracellular calcium mobilization. Studies in airway epithelial cells show that while both SPC and S1P elevate intracellular calcium, SPC does so by stimulating inositol phosphate production (via a Gq-PLC pathway), whereas S1P does not.[8] This suggests distinct mechanisms for calcium release. Furthermore, SPC can stimulate calcium influx from the extracellular space, a trait not shared by S1P in the same system.[8]
-
ERK Activation: SPC is also a known activator of the ERK/MAPK pathway, which can mediate its effects on cell proliferation and migration.[18]
The diagrams below illustrate the distinct and overlapping signaling cascades initiated by S1P and SPC.
Quantitative Comparison of Cellular Responses
Direct quantitative comparisons often highlight the functional divergence between SPC and S1P. For example, in airway epithelial cells, the maximal effect for intracellular calcium elevation was achieved with 2 µM SPC, whereas S1P reached its maximum effect at a much lower concentration of 0.1 µM, indicating a higher potency for S1P in this specific response.[8]
| Parameter | S1P | SPC | Cell System | Reference |
| Max [Ca²⁺]i Elevation | 0.1 µM | 2 µM | Airway Epithelial Cells | [8] |
| Inositol Phosphate Production | No Effect | Dose-dependent increase | Airway Epithelial Cells | [8] |
| Phosphatidic Acid Production | Increase | No Effect | Airway Epithelial Cells | [8] |
| Cation (Mn²⁺) Influx | Ineffective | Stimulated | Airway Epithelial Cells | [8] |
Key Experimental Protocols
Dissecting the signaling pathways of SPC and S1P relies on a set of robust functional assays. Below are methodologies for two cornerstone experiments.
This assay measures the increase in intracellular calcium following receptor activation, typically by a Gq-coupled pathway.[19][20]
Objective: To determine if a ligand (SPC or S1P) activates a Gq-coupled receptor, leading to calcium release from intracellular stores.
Methodology:
-
Cell Culture: Plate cells expressing the receptor(s) of interest (e.g., HEK293 cells transfected with OGR1 or S1PR3) in a 96-well black-walled, clear-bottom plate and grow to 90-100% confluency.[19]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[19] Probenecid may be included to prevent dye leakage in certain cell lines.[20]
-
Ligand Preparation: Prepare a dilution series of the ligands (SPC and S1P) at 5x the final desired concentration in an appropriate assay buffer.[19]
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).[19][21] The instrument will record a baseline fluorescence, then automatically inject the ligand into each well and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity directly correlates with the change in intracellular calcium concentration.[20] Plot the peak fluorescence change against the ligand concentration to generate dose-response curves and calculate EC50 values.
This functional assay directly measures G protein activation following agonist binding to a GPCR.[22] It is particularly effective for Gαi/o-coupled receptors.[23]
Objective: To quantify the ability of a ligand to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to Gα subunits.[24]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest. This involves cell homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial as it maintains the G proteins in their inactive state prior to agonist stimulation.[23]
-
Reaction Setup: In a microplate, combine the cell membranes, the test ligand (e.g., SPC or S1P at various concentrations), and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand. Wash the filters with ice-cold buffer.[24]
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Agonist stimulation results in an increase in [³⁵S]GTPγS binding above the basal level. Plot the specific binding (total minus non-specific binding) against ligand concentration to determine potency (EC50) and efficacy (Emax).[24]
Conclusion and Future Directions
While SPC and S1P are structurally similar sphingolipids, they exhibit distinct pharmacological profiles primarily due to their interaction with different sets of GPCRs. S1P signals through a well-characterized family of S1PRs, activating Gαi, Gαq, and Gα12/13 pathways.[15] In contrast, SPC's actions are mediated by a less-defined group of receptors, including OGR1 and GPR12, and often involve robust calcium signaling through PLC-dependent and -independent mechanisms.[5][8] It is clear that one cannot be used as a simple substitute for the other in experimental systems.[1]
For drug development professionals, the selectivity of these signaling systems presents unique therapeutic opportunities. S1P receptor modulators are already in clinical use for autoimmune diseases like multiple sclerosis.[25] The distinct pathways activated by SPC, particularly its role in cell proliferation and inflammation, suggest that targeting its specific receptors could offer novel approaches for cancer and inflammatory disorders.[18][26] Future research should focus on conclusively identifying and characterizing high-affinity SPC receptors to fully unlock the therapeutic potential of modulating its distinct signaling pathways.
References
- 1. Sphingosine-1-phosphate and sphingosylphosphorylcholine: two of a kind? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine-biological functions and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Neurobiology and Pharmacology of GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosylphosphorylcholine and sphingosine-1-phosphate mobilize cytosolic calcium through different mechanisms in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 17. The proton-sensing receptor Ovarian cancer G-protein coupled receptor 1 (OGR1) in airway physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosylphosphorylcholine Induces Thrombospondin-1 Secretion in MCF10A Cells via ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sphingosylphosphorylcholine-d9: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Sphingosylphosphorylcholine-d9 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this deuterated sphingolipid.
This compound is a deuterated form of sphingosylphosphorylcholine, often used as an internal standard in mass spectrometry-based lipidomics. While specific safety data sheets (SDS) for this exact compound are not always readily accessible, guidance from closely related deuterated sphingolipids and general principles of chemical waste management provide a clear framework for its proper disposal.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential splashes. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the compound comes into contact with the eyes, flush with copious amounts of water for several minutes.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any unused or surplus material, in a designated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with the compound and any solvents it may be dissolved in.
-
Ensure the container is kept securely closed when not in use.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should also be considered chemical waste.
-
Dispose of these contaminated materials in the same designated chemical waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
If the compound is in a solution, also indicate the solvent(s) and their approximate concentrations.
-
-
Licensed Disposal:
-
Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Based on the safety data sheet for a similar deuterated sphingolipid, this compound is not classified as a dangerous good for transport[1]. However, it should always be handled with care and disposed of responsibly to prevent environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
